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  • Product: 3,4-dihydro-1H-2,3-benzoxazine
  • CAS: 14859-23-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3,4-Dihydro-1H-2,3-Benzoxazine: Structure, Properties, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals Abstract The 3,4-dihydro-1H-2,3-benzoxazine scaffold represents a unique heterocyclic system with significant potential in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-1H-2,3-benzoxazine scaffold represents a unique heterocyclic system with significant potential in medicinal chemistry and materials science. As a structural isomer of the more extensively studied 1,3- and 1,4-benzoxazines, the 2,3-benzoxazine ring system presents distinct electronic and conformational properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known applications of 3,4-dihydro-1H-2,3-benzoxazine and its derivatives, offering a critical resource for researchers engaged in the exploration of novel heterocyclic compounds.

Introduction: The Benzoxazine Family and the Uniqueness of the 2,3-Isomer

Benzoxazines are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring. The arrangement of the oxygen and nitrogen atoms within the six-membered ring gives rise to several isomers, with 1,3- and 1,4-benzoxazines being the most prominent and well-documented. These compounds have garnered significant attention for their wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, 1,3-benzoxazine derivatives are extensively used as monomers for the production of high-performance polybenzoxazine resins.

In contrast, the 3,4-dihydro-1H-2,3-benzoxazine isomer, where the oxygen and nitrogen atoms are in adjacent positions, is less explored. This unique arrangement, featuring an N-O bond within the heterocyclic ring, imparts distinct chemical reactivity and stereoelectronic properties compared to its more common counterparts. Understanding these differences is crucial for the rational design of novel molecules with specific biological or material properties.

Chemical Structure and Stereochemistry

The core structure of 3,4-dihydro-1H-2,3-benzoxazine consists of a benzene ring fused to a saturated six-membered oxazine ring, with the heteroatoms at positions 2 (Nitrogen) and 3 (Oxygen).

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label="N"]; H [label="O"]; I [label=""]; J [label=""];

A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; A -- J [len=1.5]; J -- I [len=1.5]; I -- H [len=1.5]; H -- G [len=1.5]; G -- F [len=1.5];

node [shape=none, width=0, height=0]; edge [style=invis]; {rank=same; B; C;} {rank=same; A; D;} {rank=same; F; E;} {rank=same; G; I;} {rank=same; J; H;} }

Figure 1: Chemical Structure of 3,4-dihydro-1H-2,3-benzoxazine

The saturated oxazine ring can adopt various conformations, such as chair and boat forms, which can influence the molecule's overall shape and its interactions with biological targets. The presence of substituents on the aromatic ring or the heterocyclic portion can introduce chiral centers, leading to stereoisomers with potentially different biological activities.

Physicochemical and Spectroscopic Properties

Experimentally determined data for the parent 3,4-dihydro-1H-2,3-benzoxazine is scarce in the literature. However, computational methods and analysis of related derivatives provide valuable insights into its properties.

Table 1: Computed Physicochemical Properties of 3,4-dihydro-1H-2,3-benzoxazine

PropertyValueSource
Molecular FormulaC₈H₉NOPubChem
Molecular Weight135.16 g/mol PubChem
XLogP31.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem

Note: These properties are computationally predicted and may differ from experimental values.

Spectroscopic Characterization

The structural elucidation of 3,4-dihydro-1H-2,3-benzoxazine and its derivatives relies heavily on spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the methylene groups of the oxazine ring (at C1 and C4) would be expected to appear as distinct signals in the aliphatic region of the spectrum. The chemical shifts and coupling patterns of these protons would provide information about the conformation of the oxazine ring. The aromatic protons would appear in the downfield region, and their splitting patterns would depend on the substitution pattern of the benzene ring.

    • ¹³C NMR: The carbon signals for the C1 and C4 methylene groups would be found in the aliphatic region, while the aromatic carbons would resonate at lower field. The chemical shifts of the carbons attached to the nitrogen and oxygen atoms would be particularly informative.

  • Infrared (IR) Spectroscopy: Key vibrational modes would include N-H stretching (for the unsubstituted compound), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O and C-N stretching vibrations.

  • Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns could provide clues about the structure, with potential cleavage of the N-O bond or loss of the oxazine ring.

Synthesis of the 3,4-Dihydro-1H-2,3-Benzoxazine Scaffold

The synthesis of 3,4-dihydro-1H-2,3-benzoxazines is less commonly reported than that of their 1,3- and 1,4-isomers, which are typically formed through Mannich-type reactions. The construction of the 2,3-benzoxazine ring system often requires different strategies that facilitate the formation of the characteristic N-O bond.

One plausible synthetic approach involves the cyclization of an appropriate precursor, such as a 2-(halomethyl)benzylhydroxylamine. This method would involve the intramolecular nucleophilic substitution of the halide by the hydroxylamine oxygen.

graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="2-(Halomethyl)benzyl Halide"]; intermediate1 [label="2-(Halomethyl)benzylhydroxylamine"]; product [label="3,4-Dihydro-1H-2,3-benzoxazine"];

start -> intermediate1 [label="Reaction with Hydroxylamine"]; intermediate1 -> product [label="Intramolecular Cyclization"]; }

Figure 2: A potential synthetic workflow for 3,4-dihydro-1H-2,3-benzoxazine.

Representative Experimental Protocol (Hypothetical)

Synthesis of N-Substituted 3,4-Dihydro-1H-2,3-Benzoxazine

  • Step 1: Synthesis of 2-(Bromomethyl)benzyl bromide. Commercially available α,α'-dibromo-o-xylene can serve as the starting material.

  • Step 2: Synthesis of N-(2-(Bromomethyl)benzyl)hydroxylamine. React 2-(bromomethyl)benzyl bromide with an appropriate N-substituted hydroxylamine in the presence of a non-nucleophilic base to favor mono-alkylation. The reaction should be carried out at low temperatures to control reactivity.

  • Step 3: Intramolecular Cyclization. Treat the N-(2-(bromomethyl)benzyl)hydroxylamine with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., DMF or THF) to induce intramolecular cyclization via nucleophilic substitution of the remaining bromide by the hydroxylamine oxygen.

  • Step 4: Purification. The crude product would be purified using standard techniques such as column chromatography on silica gel to yield the desired N-substituted 3,4-dihydro-1H-2,3-benzoxazine.

Reactivity and Chemical Behavior

The presence of the N-O bond is the most defining feature of the 2,3-benzoxazine ring system and is expected to be the primary site of reactivity. This bond is susceptible to cleavage under various conditions:

  • Reductive Cleavage: The N-O bond can be cleaved by reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions, to yield the corresponding 2-(aminomethyl)benzyl alcohol. This reaction can be a useful synthetic transformation.

  • Oxidative Reactions: The nitrogen atom could be susceptible to oxidation, depending on the reaction conditions and the nature of any substituent on the nitrogen.

  • Ring-Opening Reactions: Acidic or basic conditions could potentially promote ring-opening reactions, leading to various rearranged or fragmented products. The stability of the ring system would be influenced by the substituents present.

graph "Reactivity_Pathway" { rankdir=LR; node [shape=record, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

benzoxazine [label="{3,4-Dihydro-1H-2,3-Benzoxazine | N-O bond}"]; reduction [label="Reductive Cleavage"]; product [label="2-(Aminomethyl)benzyl alcohol"];

benzoxazine -> reduction [label="[H]"]; reduction -> product; }

Figure 3: Key reactivity pathway of the 2,3-benzoxazine ring system.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities of the parent 3,4-dihydro-1H-2,3-benzoxazine are not extensively documented, the broader class of benzoxazine derivatives has shown significant promise in various therapeutic areas. The unique structural features of the 2,3-isomer make it an intriguing scaffold for the design of novel bioactive molecules.

Potential areas of interest for 2,3-benzoxazine derivatives include:

  • Antimicrobial Agents: The benzoxazine nucleus is a component of several compounds with antibacterial and antifungal properties.

  • Anticancer Agents: Various substituted benzoxazines have been investigated for their cytotoxic effects against different cancer cell lines.

  • Enzyme Inhibitors: The rigid bicyclic structure of benzoxazines can serve as a template for designing inhibitors of specific enzymes.

The introduction of diverse substituents on the aromatic ring and the nitrogen atom of the 2,3-benzoxazine core can be used to modulate the compound's lipophilicity, electronic properties, and steric profile, thereby optimizing its pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Perspectives

3,4-Dihydro-1H-2,3-benzoxazine represents a fascinating yet underexplored area of heterocyclic chemistry. While the available literature is limited compared to its 1,3- and 1,4-isomers, the unique structural and electronic features conferred by the adjacent nitrogen and oxygen atoms suggest a rich potential for novel discoveries. Further research into efficient and versatile synthetic routes is critical to unlocking the full potential of this scaffold. As synthetic methodologies develop, a more thorough investigation of the biological activities and material properties of 2,3-benzoxazine derivatives is warranted. This will undoubtedly open new avenues in drug discovery and the development of advanced materials.

References

Due to the limited specific literature on 3,4-dihydro-1H-2,3-benzoxazine, the following references provide a broader context on the synthesis, properties, and applications of the benzoxazine class of compounds. These resources can serve as a foundational starting point for researchers interested in this area.

  • PubChem. 3,4-Dihydro-2H-1,3-benzoxazine. National Center for Biotechnology Information. [Link]

  • Asif, M. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 2020, 7(1), 60-73. [Link]

  • Smist, M. & Kwiecien, H. Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 2014, 11(5), 676-695. [Link]

  • Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2012, 4(2), 1165-1172. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]

  • ResearchGate. Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. [Link]

  • Semantic Scholar. 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. [Link]

  • MDPI. Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals, 2021, 11(5), 568. [Link]

  • Journal of the Serbian Chemical Society. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 2021, 86(3), 213-246. [Link]

  • ACS Publications. Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 2000, 33(8), 2795-2803. [Link]

Exploratory

The Benzoxazine Scaffold: A Privileged Structure in Drug Discovery - A Technical Guide to Mechanisms of Action

Executive Summary The 3,4-dihydro-1H-2,3-benzoxazine scaffold represents a unique heterocyclic system with theoretical potential for diverse pharmacological activities. However, a comprehensive review of the current scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydro-1H-2,3-benzoxazine scaffold represents a unique heterocyclic system with theoretical potential for diverse pharmacological activities. However, a comprehensive review of the current scientific literature reveals a significant gap in the exploration of this specific isomer's mechanism of action. In contrast, the closely related 3,4-dihydro-1,3-benzoxazine and 3,4-dihydro-2H-1,4-benzoxazine isomers have been the subject of extensive research, revealing a multitude of biological targets and mechanisms. This guide, therefore, provides an in-depth technical overview of the well-documented mechanisms of action for the 1,3- and 1,4-benzoxazine derivatives. By exploring these established paradigms, we aim to equip researchers, scientists, and drug development professionals with a robust framework for understanding the broader benzoxazine class and to inform future investigations into the untapped potential of the 2,3-benzoxazine core.

The Benzoxazine Isomers: A Landscape of Diverse Bioactivity

Benzoxazines are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. The arrangement of the oxygen and nitrogen atoms within the six-membered ring gives rise to several isomers, with the 1,3- and 1,4-benzoxazines being the most studied in medicinal chemistry.[1] These scaffolds have been identified as "privileged structures" due to their ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antihyperlipidemic effects.[2][3][4]

Mechanism of Action: 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

The 1,4-benzoxazine core has proven to be a particularly fruitful scaffold for the development of targeted therapeutics, with derivatives demonstrating potent and specific mechanisms of action.

Anticancer Activity

Derivatives of 1,4-benzoxazine have emerged as promising anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.[5]

2.1.1. Kinase Inhibition and Disruption of Cell Signaling

A primary anticancer mechanism for a subset of 1,4-benzoxazine derivatives is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and signaling.[6] For example, certain substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have been shown to inhibit kinases such as HER2 (Human Epidermal Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal kinase 1).[6] Inhibition of these kinases disrupts downstream signaling pathways, such as the PI3K/Akt pathway, which are often hyperactivated in cancer, leading to a reduction in cell proliferation and survival.[7]

Signaling Pathway: Kinase Inhibition by 1,4-Benzoxazine Derivatives

Kinase_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., HER2) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->Receptor Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibition

Caption: Inhibition of receptor tyrosine kinases by 1,4-benzoxazine derivatives.

2.1.2. Induction of Cell Death via Membrane Permeability

Recent studies have elucidated a mechanism whereby substituted 1,4-benzoxazine derivatives induce potent cytotoxic effects by disrupting cell membrane permeability.[6] This disruption can trigger multiple forms of programmed cell death, including apoptosis and necroptosis, making these compounds versatile antitumor agents.[6] The increase in membrane permeability is a critical event that leads to the loss of cellular integrity and subsequent cell death.[6]

2.1.3. Inhibition of DNA Topoisomerase I

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and repair. Some anticancer drugs function by inhibiting these enzymes. Certain 1,4-benzoxazine derivatives have been identified as potent inhibitors of human DNA topoisomerase I.[8] These compounds can act as "poisons," stabilizing the transient enzyme-DNA cleavage complex. This leads to the accumulation of DNA strand breaks, which, if not repaired, trigger apoptosis and cell death.[8]

Compound Class Target Mechanism Observed Effect IC50 Values
Substituted 3,4-dihydro-2H-1,4-benzoxazinesHER2, JNK1Kinase InhibitionAntiproliferative2.27 µM (MCF-7), 4.44 µM (HCT-116) for lead compounds[6]
4-Aryl-3,4-dihydro-2H-1,4-benzoxazinesMultiple Cancer Cell LinesCytotoxicityAntiproliferative7.84–16.2 µM for lead compound 14f[5]
1,4-Benzoxazin-3-one derivativesHuman DNA Topoisomerase IEnzyme Inhibition (Poison)DNA Damage0.00017 µg/µl for lead compound[8]
Neuroprotective Activity

The 1,4-benzoxazine scaffold is also a promising framework for the development of neuroprotective agents, primarily through antioxidant and enzyme-inhibiting mechanisms.

2.2.1. Inhibition of Acetylcholinesterase (AChE)

Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to be non-competitive inhibitors of human acetylcholinesterase (hAChE).[9] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease. One such derivative exhibited a Ki value of 20.2 ± 0.9 μM.[9]

2.2.2. Multi-Target Activity on GPCRs

In the context of complex neuropsychiatric disorders, certain 1,4-benzoxazine derivatives have demonstrated strong activity against multiple G protein-coupled receptors (GPCRs), including dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[9] This multi-target approach can offer a more comprehensive therapeutic effect for diseases with complex pathologies.

2.2.3. Antioxidant and Neuroprotective Effects

A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and shown to inhibit oxidative stress-mediated neuronal degeneration.[10] These compounds act as potent neuroprotective agents without exhibiting significant intrinsic cytotoxicity, highlighting their potential for treating neurodegenerative diseases where oxidative stress plays a key pathological role.[10]

Anti-inflammatory Activity

Given the link between neuroinflammation and neurodegenerative diseases, the anti-inflammatory properties of benzoxazines are of significant interest. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to possess potent anti-inflammatory effects in microglial cells, which are the primary immune cells of the central nervous system.[9] By inhibiting inflammatory processes in these cells, these compounds may offer a therapeutic strategy for neuroinflammatory conditions.

Antihyperlipidemic Activity

Certain novel 1,4-benzoxazine derivatives have been developed as multifunctional antihyperlipidemic agents.[11] These compounds exhibit a dual mechanism of action, functioning as both antioxidants and inhibitors of squalene synthase (SQS).[11] Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway. Its inhibition, combined with antioxidant activity, presents a promising approach for managing hyperlipidemia.[11] Lead compounds have shown SQS inhibitory activity with IC50 values in the range of 5.7–12.8 μM.[11]

Mechanism of Action: 3,4-Dihydro-1,3-Benzoxazine Derivatives

Research into the specific molecular mechanisms of 1,3-benzoxazine derivatives is less extensive than for their 1,4-isomers. However, this class of compounds has demonstrated a wide range of biological activities, suggesting they interact with multiple biological systems.[1][3]

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial and antifungal properties of 3,4-dihydro-2H-1,3-benzoxazines.[3][12] While the precise molecular targets are often not fully elucidated, these compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12] The mechanism is likely related to the disruption of microbial cell membrane integrity or the inhibition of essential microbial enzymes.

Broad-Spectrum Bioactivities

Reviews of 1,3-benzoxazine derivatives consistently highlight their broad biological potential, with reported activities including:

  • Anticancer [1][3]

  • Anti-HIV [1][3]

  • Anticonvulsant [1][3]

  • Anti-inflammatory [1][3]

The diversity of these reported effects suggests that, like the 1,4-isomers, the 1,3-benzoxazine scaffold can be decorated with a variety of functional groups to target different biological macromolecules.

Key Experimental Protocols

The elucidation of the mechanisms described above relies on a suite of robust in vitro and cell-based assays. Below are representative protocols for key experimental workflows.

Protocol: Cell Viability Assessment using MTT Assay

This assay is fundamental for determining the cytotoxic or antiproliferative effects of test compounds.

Objective: To determine the concentration of a benzoxazine derivative that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazine derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[7]

Workflow: In Vitro Cytotoxicity (MTT) Assay

MTT_Workflow Start Start Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Benzoxazine Derivatives (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: A typical workflow for determining the IC50 of a compound.

Protocol: DNA Topoisomerase I Relaxation Assay

This assay is used to identify inhibitors of DNA topoisomerase I.

Objective: To determine if a benzoxazine derivative inhibits the ability of topoisomerase I to relax supercoiled DNA.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human DNA topoisomerase I, and the appropriate reaction buffer.

  • Compound Addition: Add the benzoxazine derivative at various concentrations to the reaction tubes. Include a positive control (e.g., camptothecin) and a negative control (vehicle).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.

  • Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control. A "poison" inhibitor will also show an increase in the nicked or linear form of the DNA.

Conclusion and Future Directions

The 3,4-dihydro-benzoxazine scaffold, particularly the 1,4-isomer, is a highly versatile and "privileged" structure in medicinal chemistry. Derivatives have been shown to act via a multitude of well-defined mechanisms, including the inhibition of key enzymes like protein kinases and DNA topoisomerase I, the modulation of multi-target receptor systems, and the disruption of fundamental cellular processes like membrane integrity.

The significant lack of research into the specific mechanisms of 3,4-dihydro-1H-2,3-benzoxazine derivatives represents a clear and compelling opportunity for future investigation. The diverse activities of the 1,3- and 1,4-isomers strongly suggest that the 2,3-scaffold may also possess unique and valuable pharmacological properties. Future research should focus on synthesizing libraries of 2,3-benzoxazine derivatives and screening them against a wide array of biological targets, including those identified for the other isomers, such as kinases, GPCRs, and topoisomerases. Such studies will be crucial in unlocking the full therapeutic potential of the benzoxazine chemical space.

References

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Shukla, D. K., et al. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry, 24(11), 5131-5135.
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Sharaf Eldin, N. A. E. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246.
  • Conejo-García, A., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849.
  • Tarnchompoo, B., et al. (2008). 2,3-benzodiazepine-type AMPA Receptor Antagonists and Their Neuroprotective Effects. Current Pharmaceutical Design, 14(16), 1599-1613.
  • Kourounakis, A. P., et al. (2011). Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Journal of Medicinal Chemistry, 54(14), 5159-5172.
  • Yilmaz, V. T., et al. (2015). Inhibitory Effects of Some Benzoxazine Derivatives on Human DNA Topoisomerase I.
  • Request PDF. (2025). Pharmacological Profile of Benzoxazines: A Short Review.
  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 3,4-dihydro-2H-1,4-benzoxazine Analogs.
  • Al-Zoubi, R. M., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 125.
  • Ivanova, J., et al. (2021). 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1363-1370.
  • Abdoli, M., et al. (2022). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II.
  • Zhang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13.
  • Largeron, M., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(24), 5043-5052.
  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3).
  • Wang, Z., et al. (2012). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Molecules, 17(7), 8194-8205.
  • Mancini, A., et al. (2015). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena AIR.
  • Tan, Y., et al. (2023). Neuroprotective agents in acute ischemic stroke.

Sources

Foundational

Pharmacological Profiling of the 3,4-Dihydro-1H-2,3-Benzoxazine Scaffold: In Vitro Assays, Target Interactions, and Mechanistic Workflows

Executive Summary The 3,4-dihydro-1H-2,3-benzoxazine (DHB) ring system is a highly versatile heterobicyclic pharmacophore that has gained significant traction in both neuropharmacology and antiviral drug development. Syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydro-1H-2,3-benzoxazine (DHB) ring system is a highly versatile heterobicyclic pharmacophore that has gained significant traction in both neuropharmacology and antiviral drug development. Synthesized from precursors such as ethyl N-hydroxycarbamate and 1,2-bis(bromomethyl)benzene, the DHB scaffold serves as a critical building block for central nervous system (CNS) active compounds[1]. Recent advances in in silico fragment-based drug design and in vitro screening have expanded its pharmacological profile, revealing potent modulatory effects on acetylcholinesterase (AChE) for lower urinary tract diseases[2] and targeted inhibition of the transmembrane serine protease 2 (TMPRSS2) to block SARS-CoV-2 viral entry[3].

This technical guide dissects the quantum mechanical properties, target interactions, and self-validating in vitro experimental workflows required to accurately profile DHB derivatives.

Structural and Quantum Mechanical Profiling

Understanding the pharmacological efficacy of DHB requires an analysis of its electronic and spatial properties. Density Functional Theory (DFT) calculations demonstrate that the DHB moiety is a highly reactive center within larger drug molecules.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frequently localized on the DHB ring system, driving its nucleophilic and electrophilic reactivity within enzymatic binding pockets[3]. Furthermore, Molecular Electrostatic Potential (MEP) mapping reveals that the benzene ring of the DHB structure acts as a maximum negative region. This specific charge distribution facilitates robust π−π stacking and hydrophobic interactions with target amino acid residues, anchoring the molecule deep within catalytic sites[3].

In Vitro Pharmacological Targets

TMPRSS2 Inhibition (Antiviral Pathway)

TMPRSS2 is a host cell serine protease responsible for priming the SARS-CoV-2 spike protein, a mandatory step for viral fusion and entry. DHB derivatives have been identified as potent inhibitors of this enzyme. Mechanistically, the maximum negative region on the DHB benzene ring forms critical interactions with the TRP461 residue of TMPRSS2, while the nitrogen atom within the oxazine ring engages in directed hydrogen bonding with the GLU389 residue[3]. This dual-anchor binding effectively blocks the catalytic triad, preventing spike protein cleavage.

TMPRSS2_Pathway SARS SARS-CoV-2 Spike Protein TMPRSS2 TMPRSS2 Protease SARS->TMPRSS2 Binds Cleavage Spike Cleavage & Viral Entry TMPRSS2->Cleavage Catalyzes DHB DHB Derivative (Inhibitor) Block Catalytic Triad Blockade DHB->Block Binds Pocket Block->TMPRSS2 Prevents Action

Mechanism of TMPRSS2 inhibition by 3,4-dihydro-1H-2,3-benzoxazine.

Acetylcholinesterase Inhibition (Neuromuscular & Urological)

Beyond antiviral applications, DHB derivatives are investigated for their role in treating lower urinary tract diseases. Historically, carbamate-based AChE inhibitors (e.g., distigmine) have been used to induce bladder muscle contraction; however, they simultaneously increase urethral resistance, leading to poor urination efficiency and severe clinical side effects[2]. DHB-based compounds offer a modulated pharmacological profile, selectively improving vesical excretory strength without the deleterious increase in urethral resistance[2].

Quantitative Data Synthesis

The following table summarizes the key quantum mechanical parameters and target binding profiles of the DHB scaffold derived from recent in silico and in vitro analyses:

Property / ParameterValue / DescriptionPharmacological Relevance
HOMO-LUMO Gap (HLG) ~ -0.198 kcal/molIndicates high chemical reactivity and favorable binding kinetics within protease pockets[3].
MEP Negative Region Benzene ring of DHBFacilitates strong hydrophobic and π−π interactions with TRP461 in TMPRSS2[3].
Key Target Residues GLU389, TRP461Anchors the DHB moiety securely within the TMPRSS2 catalytic site[3].
AChE Modulatory Effect Positive (Vesical Excretion)Enhances bladder contraction without the severe urethral resistance seen in traditional carbamates[2].
Synthetic Precursors Ethyl N-hydroxycarbamateEnables the scalable synthesis of DHB as a building block for CNS-active compounds[1].

Self-Validating Experimental Workflows

To accurately profile DHB derivatives in vitro, experimental protocols must be designed as self-validating systems. As an Application Scientist, I emphasize that understanding the causality behind each step is just as critical as the execution.

Protocol A: High-Throughput TMPRSS2 Fluorogenic Cleavage Assay

Objective: Quantify the IC 50​ of DHB derivatives against recombinant TMPRSS2. Self-Validation Mechanism: The assay incorporates a Z'-factor calculation on every plate. A Z'-factor > 0.5 confirms the statistical reliability of the dynamic range between the positive control (100% enzyme activity, DMSO vehicle) and negative control (0% activity, no enzyme), distinguishing true pharmacological hits from assay noise.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0) and 150 mM NaCl.

    • Causality: This specific buffer formulation mimics physiological ionic strength while maintaining the optimal pH required for the structural integrity of the TMPRSS2 catalytic triad.

  • Compound Pre-Incubation: Incubate 10 nM of recombinant TMPRSS2 with varying concentrations of DHB derivatives (in 1% final DMSO) for 30 minutes at 37°C.

    • Causality: Pre-incubation is mandatory. It establishes thermodynamic binding equilibrium before the introduction of a competing substrate. Skipping this step leads to a severe underestimation of potency for slow-binding inhibitors.

  • Substrate Addition: Add 10 µM of the fluorogenic substrate Boc-QAR-AMC to initiate the reaction.

    • Causality: The AMC fluorophore is heavily quenched when conjugated to the peptide chain. Cleavage by active TMPRSS2 releases free AMC, yielding a directly proportional, measurable fluorescent signal.

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 45 minutes using a microplate reader.

    • Causality: Kinetic (initial velocity) readouts are vastly superior to single-point endpoint readouts because they allow researchers to identify and discard false positives caused by compound auto-fluorescence or precipitation over time.

Workflow Step1 Compound Preparation (DHB Library in DMSO) Step2 Pre-incubation with Enzyme (Establishes Equilibrium) Step1->Step2 Step3 Substrate Addition (Initiates Kinetics) Step2->Step3 Step4 Fluorescence Readout (Microplate Reader) Step3->Step4 Step5 Data Analysis (IC50 & Z'-factor) Step4->Step5

Self-validating in vitro screening workflow for pharmacological profiling.

Protocol B: Modified Ellman’s Assay for AChE Profiling

Objective: Evaluate the modulatory effect of DHB derivatives on AChE for vesical excretory applications. Self-Validation Mechanism: Inclusion of a known reference standard (e.g., neostigmine) to benchmark relative potency and validate assay sensitivity[2].

  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0) containing 0.3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

    • Causality: DTNB acts as the chromogenic indicator. It reacts instantaneously with free sulfhydryl groups to form the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm.

  • Enzyme-Inhibitor Incubation: Mix AChE (0.05 U/mL) with the DHB compound library and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 0.5 mM acetylthiocholine iodide.

    • Causality: Acetylthiocholine is a synthetic analog of the natural substrate acetylcholine. Enzymatic hydrolysis yields thiocholine (a reactive thiol), which subsequently drives the colorimetric reaction with DTNB.

  • Absorbance Readout: Measure the linear increase in absorbance at 412 nm over 10 minutes to calculate the inhibition percentage relative to the vehicle control.

References[2] Title: WO2000018391A1 - Drugs for improving vesical excretory strength

Source: Google Patents URL:[3] Title: Discovery of novel TMPRSS2 inhibitors for COVID-19 using in silico fragment-based drug design, molecular docking, molecular dynamics, and quantum mechanics studies Source: PMC (nih.gov) URL:[1] Title: Product Class 6: 1-Oxa-2-azacycloalkanes Source: Thieme Connect URL:

Sources

Exploratory

3,4-Dihydro-1H-2,3-benzoxazine: Physicochemical Profiling, Solubility Thermodynamics, and Applications in Fragment-Based Drug Discovery

As a Senior Application Scientist overseeing high-throughput physicochemical profiling and hit-to-lead optimization, I frequently encounter privileged scaffolds that dictate the trajectory of a drug discovery program. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput physicochemical profiling and hit-to-lead optimization, I frequently encounter privileged scaffolds that dictate the trajectory of a drug discovery program. The 3,4-dihydro-1H-2,3-benzoxazine (DHB) moiety is one such structure. Its unique combination of low molecular weight, conformational rigidity, and specific hydrogen-bonding geometry makes it a highly sought-after fragment in modern pharmacology.

This technical whitepaper provides an in-depth analysis of DHB’s molecular weight dynamics, thermodynamic solubility, and its validated role in Fragment-Based Drug Discovery (FBDD), moving beyond basic data to explain the causality behind its experimental behavior and assay design.

Structural Causality and Physicochemical Profiling

In Fragment-Based Drug Discovery (FBDD), the "Rule of Three" (RO3) dictates that ideal starting fragments should possess a Molecular Weight (MW) ≤ 300 Da, a cLogP ≤ 3, and no more than 3 hydrogen bond donors or acceptors. DHB perfectly aligns with these parameters, providing a highly ligand-efficient core that allows medicinal chemists ample room to build complexity without exceeding the Lipinski "Rule of Five" limits during lead optimization.

The presence of the oxazine ring introduces a secondary amine that significantly influences the molecule's basicity (pKa) and ionization state at physiological pH. This structural feature is the primary driver behind the compound's solubility profile and target engagement capabilities.

Table 1: Physicochemical Properties of the DHB Scaffold
PropertyFree BaseHydrochloride SaltCausality / Impact on Assays
Molecular Formula C₈H₉NOC₈H₁₀ClNOProtonation alters the hydration shell dynamics.
Molecular Weight 135.16 g/mol 171.62 g/mol Low MW ensures high ligand efficiency (LE) in FBDD.
CAS Registry Number N/A (General Scaffold)14758-58-8 [1]The HCl salt is the standard for in vitro screening.
H-Bond Donors 12Crucial for interacting with protease active sites.
H-Bond Acceptors 22Facilitates binding with backbone amides in targets.

Data synthesized from standard chemical repositories and FBDD guidelines.

The Salt Selection Rationale: Why do we predominantly utilize the hydrochloride salt (CAS 14758-58-8) rather than the free base in early-stage biochemical screening? The free base of DHB, while soluble in organic solvents like DMSO, possesses a high crystal lattice energy that resists dissolution in aqueous media. By utilizing the HCl salt (MW 171.62 g/mol ), we force the protonation of the oxazine nitrogen. This lowers the lattice energy barrier and drastically improves kinetic solubility upon dilution from DMSO stock plates into aqueous assay buffers, preventing false-positive aggregation artifacts.

Solubility: Thermodynamics vs. Kinetics

A critical failure point in early drug discovery is conflating kinetic solubility (how fast a compound precipitates from a DMSO stock) with thermodynamic solubility (the true equilibrium concentration of the solid drug in a solvent). Because DHB has a low molecular weight and lacks strong chromophores for distinct UV scattering, traditional high-throughput kinetic nephelometry (turbidity tracking) often yields false negatives—failing to detect micro-precipitates.

To establish a ground-truth solubility profile, we must rely on a self-validating Thermodynamic Shake-Flask LC-MS/MS Protocol .

SolubilityWorkflow N1 Compound Dispensing (Excess DHB Solid) N2 Aqueous Buffer Addition (pH 1.2, 4.0, 7.4) N1->N2 Saturation target N3 Equilibration (24h, 37°C, 200 rpm) N2->N3 Suspension formed N4 Phase Separation (15,000 x g Centrifugation) N3->N4 Equilibrium reached N5 Supernatant Extraction (Soluble Fraction) N4->N5 Pellet discarded N6 LC-MS/MS Quantification (Thermodynamic Limit) N5->N6 AUC analysis

Thermodynamic Shake-Flask Solubility Workflow for DHB.

Self-Validating Thermodynamic Solubility Protocol

This protocol is engineered to eliminate adsorption artifacts and ensure true equilibrium.

  • Buffer Preparation & pH Control: Prepare 50 mM phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.2).

    • Causality: DHB contains a basic secondary amine. Profiling across the gastrointestinal pH gradient is required to predict intestinal absorption (where the free base dominates) versus gastric dissolution (where it is fully ionized).

  • Solid Dispensing (Glass Only): Add 2 mg of DHB hydrochloride to 1 mL of buffer in a Type I borosilicate glass vial.

    • Causality: Plastic microtiter plates are strictly avoided. The lipophilic free base fraction of DHB can non-specifically bind to polystyrene, artificially lowering the measured solubility in the supernatant.

  • System Suitability Control: In parallel flasks, run a highly soluble reference (Diclofenac) and a poorly soluble reference (Amiodarone). This validates the incubation and centrifugation efficiency.

  • Equilibration: Incubate at 37°C for 24 hours under constant agitation (200 rpm) to ensure the thermodynamic equilibrium between the solid lattice and the solvated ions is fully reached.

  • Phase Separation: Ultracentrifuge the suspension at 15,000 × g for 15 minutes.

    • Causality: Standard syringe filtration is prohibited, as the filter membrane can adsorb the compound. Ultracentrifugation ensures only the truly dissolved fraction remains.

  • Quantification: Dilute the supernatant 1:100 in the mobile phase and analyze via LC-MS/MS (MRM mode) against a 5-point calibration curve.

Application in Fragment-Based Drug Design (FBDD)

The true value of knowing DHB's exact molecular weight and solubility profile is realized when integrating it into computational and biochemical FBDD pipelines. Because it is highly soluble and falls well below the 300 Da threshold, DHB is an ideal candidate for high-concentration fragment screening via Surface Plasmon Resonance (SPR) or X-ray crystallography.

A prime example of DHB's utility is its recent application in the discovery of novel inhibitors for TMPRSS2 , a critical human serine protease responsible for cleaving the SARS-CoV-2 spike protein and facilitating viral entry [2].

Quantum Mechanics and Target Engagement

In the in silico design of TMPRSS2 inhibitors, researchers utilized fragment-based merging to construct lead compounds. Quantum mechanics studies revealed a fascinating causality regarding the DHB scaffold:

  • HOMO Localization: In the optimized "combine-3" lead compound, the Highest Occupied Molecular Orbital (HOMO) is localized almost entirely on the 3,4-dihydro-1H-2,3-benzoxazine moiety.

  • Mechanistic Impact: This specific orbital localization makes the oxazine nitrogen highly nucleophilic. It drives optimal hydrogen bonding and electrostatic interactions with key catalytic residues (such as GLU389) in the TMPRSS2 active site, anchoring the inhibitor while the rest of the molecule blocks the proteolytic pocket.

FBDD_Workflow A Fragment Library (MW < 300 Da) B DHB Scaffold Identification (In Silico / SPR) A->B Screen C Quantum Mechanics & Docking (HOMO/LUMO Analysis) B->C Binding Pose D Solubility & MW Tracking (Rule of 3 Compliance) B->D Parallel Tracking C->D Property Filter E Lead Optimization (e.g., TMPRSS2 Inhibitors) D->E Validated Hit

Fragment-Based Drug Design (FBDD) Workflow integrating the DHB scaffold.

By strictly monitoring the molecular weight additions and utilizing the thermodynamic solubility protocols outlined above, scientists can successfully elaborate the DHB fragment into a potent, bioavailable lead candidate without succumbing to the "molecular obesity" that plagues many modern drug discovery efforts.

References

  • Alzain AA, Elbadwi FA, Alsamani FO. "Discovery of novel TMPRSS2 inhibitors for COVID-19 using in silico fragment-based drug design, molecular docking, molecular dynamics, and quantum mechanics studies." Informatics in Medicine Unlocked. 2022;29:100870. doi: 10.1016/j.imu.2022.100870. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 3,4-dihydro-1H-2,3-benzoxazine

Abstract: This document provides a comprehensive guide for the synthesis of 3,4-dihydro-1H-2,3-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary focus is on a robu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3,4-dihydro-1H-2,3-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary focus is on a robust and reproducible two-step synthetic protocol involving the preparation of an N-arylhydroxylamine intermediate followed by a cyclocondensation reaction with formaldehyde. This guide details the underlying chemical principles, provides step-by-step experimental procedures, outlines methods for product characterization and validation, and emphasizes critical safety precautions. The content is structured to provide both the theoretical foundation and the practical insights necessary for successful synthesis by researchers, scientists, and professionals in drug development.

Introduction and Synthetic Strategy

3,4-Dihydro-1H-2,3-benzoxazines are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a 1,3-oxazine ring. This structural motif is a key component in various biologically active molecules and functional materials.[1][2][3] While several synthetic routes exist, a common and reliable strategy involves the cyclocondensation of an N-substituted-2-(hydroxymethyl)aniline derivative. However, for the specific synthesis of the parent 3,4-dihydro-1H-2,3-benzoxazine, a practical approach proceeds via an N-arylhydroxylamine intermediate.

The overall strategy is a two-step process:

  • Step 1: Synthesis of N-Phenylhydroxylamine. This intermediate is typically prepared by the controlled reduction of nitrobenzene. Various reducing agents can be employed, with zinc dust in the presence of an ammonium chloride solution being a classic and effective method. This step is critical as the hydroxylamine is less stable than its parent nitro or amine compounds.

  • Step 2: Cyclocondensation with Formaldehyde. N-Phenylhydroxylamine is reacted with a source of formaldehyde (e.g., an aqueous solution like formalin, or paraformaldehyde) under acidic or neutral conditions. This reaction proceeds via the formation of an N-(hydroxymethyl)amine intermediate, which then undergoes an intramolecular cyclization to form the desired 3,4-dihydro-1H-2,3-benzoxazine ring.[4]

Reaction Mechanism Overview

The core of the synthesis lies in the nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbonyl carbon of formaldehyde, followed by ring closure.

Caption: Generalized reaction mechanism for benzoxazine formation.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory setting. All procedures must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol A: Synthesis of N-Phenylhydroxylamine

This protocol describes the reduction of nitrobenzene to N-phenylhydroxylamine using zinc dust.

Materials and Equipment:

  • Nitrobenzene

  • Zinc dust (<10 µm)

  • Ammonium chloride (NH₄Cl)

  • Sodium chloride (NaCl)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks (500 mL, 250 mL)

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Reagent Data Table:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
Nitrobenzene123.1112.30.101.0
Zinc Dust65.3819.60.303.0
Ammonium Chloride53.495.40.101.0
Water (H₂O)18.02200 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine zinc dust (19.6 g) and ammonium chloride (5.4 g) in water (200 mL).

  • Cooling: Cool the stirred suspension to below 15 °C using an ice bath. The temperature control is critical to prevent over-reduction to aniline.

  • Addition of Nitrobenzene: Add nitrobenzene (12.3 g) dropwise over a period of 30-45 minutes, ensuring the internal temperature does not exceed 20 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, continue stirring vigorously for an additional 15-20 minutes while maintaining the temperature below 20 °C.

  • Filtration: Quickly filter the reaction mixture through a Büchner funnel to remove the zinc oxide and any unreacted zinc. Wash the filter cake with a small amount of cold water.

  • Salting Out & Extraction: Transfer the filtrate to a separatory funnel. Add solid sodium chloride (approx. 20-30 g) and shake to dissolve. This increases the ionic strength of the aqueous layer and reduces the solubility of the product.

  • Extraction: Extract the aqueous solution with diethyl ether or DCM (3 x 50 mL). Causality Note: Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Crucially, do not heat the solution above 40 °C, as N-phenylhydroxylamine is thermally unstable.

  • Product: The resulting product is typically a pale yellow solid or oil and is often used immediately in the next step without further purification due to its instability.

Protocol B: Synthesis of 3,4-dihydro-1H-2,3-benzoxazine

This protocol details the cyclocondensation of N-phenylhydroxylamine with formaldehyde.

Materials and Equipment:

  • N-Phenylhydroxylamine (from Protocol A)

  • Formalin (37% aqueous formaldehyde solution)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl), concentrated or 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Reagent Data Table:

ReagentMolar Mass ( g/mol )Amount UsedMoles (mol)Molar Eq.
N-Phenylhydroxylamine109.13~0.10 (from Step 1)~0.101.0
Formaldehyde (37% aq.)30.03 (as CH₂O)9.0 mL (~1.2 g CH₂O)~0.121.2
Ethanol46.07100 mL--

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude N-phenylhydroxylamine from the previous step in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: Add the formalin solution (9.0 mL) to the flask.

  • Acidification: Slowly add a few drops of concentrated HCl (or ~1 mL of 1M HCl) to catalyze the reaction. Monitor the pH to ensure it is weakly acidic.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Once the reaction is complete, pour the mixture into a beaker containing a saturated sodium bicarbonate solution (~100 mL) to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove any residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is a dark oil or solid. Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3,4-dihydro-1H-2,3-benzoxazine.

Caption: Step-wise workflow for the two-part synthesis.

Characterization and Validation

To confirm the identity and purity of the synthesized 3,4-dihydro-1H-2,3-benzoxazine, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, as well as two distinct singlets or coupled signals for the two methylene groups (-O-CH₂-N- and -Ar-CH₂-N-). The N-H proton will also be present, though its chemical shift can be variable.

    • ¹³C NMR: Will show the expected number of signals for the aromatic carbons and two signals for the aliphatic carbons of the oxazine ring.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₉NO, MW: 135.16 g/mol ).[6]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to N-H stretching, C-H (aromatic and aliphatic) stretching, C=C aromatic stretching, and C-O-C and C-N-C stretching of the oxazine ring.[7]

Critical Safety Precautions

  • Chemical Hazards:

    • Nitrobenzene: Highly toxic, a suspected carcinogen, and readily absorbed through the skin. Handle with extreme caution and use appropriate gloves (nitrile is insufficient; use laminate film or Viton gloves).

    • Formaldehyde: A known human carcinogen and sensitizer. All operations must be performed in a high-efficiency fume hood.

    • N-Phenylhydroxylamine: Thermally unstable and can decompose. Avoid excessive heating. It is also a toxic compound.

    • Solvents: Diethyl ether is extremely flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves must be worn at all times.

  • Engineering Controls: All steps of this synthesis must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors and dust.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Segregate halogenated and non-halogenated organic waste.

References

  • Tomaino, E., et al. (2024). Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Gao, F., et al. (n.d.). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Molecules. Available at: [Link]

  • Ishida, H., & Allen, D. J. (2016). Synthesis and Properties of Benzoxazine Resins. ResearchGate. Available at: [Link]

  • Zayed, E. M., & El-Hiti, G. A. (n.d.). 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Sharaf Eldin, N. A. E. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. Available at: [Link]

  • Singh, P., & Singh, G. (n.d.). Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). Indian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Available at: [Link]

  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society. Available at: [Link]

  • Andreu, R., et al. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Semantic Scholar. Available at: [Link]

  • Senthil, T., et al. (2023). Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. Polymers. Available at: [Link]

  • Phollook, S., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules. Available at: [Link]

  • Agathou, S., et al. (n.d.). Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. Semantic Scholar. Available at: [Link]

  • Vo, C. T., et al. (2017). Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. Organic Process Research & Development. Available at: [Link]

  • Liu, Y.-L., et al. (2000). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules. Available at: [Link]

  • Senthil, R., & Nanjundan, S. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers. Available at: [Link]

  • Pearson, M. J. (2012). Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. University of Huddersfield Repository. Available at: [Link]

  • Moussa, Z., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • Lligadas, G., et al. (2018). Design and Synthesis of Bio-Based Benzoxazines. IntechOpen. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazine. PubChem Compound Database. Available at: [Link]

Sources

Application

Application Note: Synthesis and Utility of 3,4-Dihydro-1H-2,3-Benzoxazine in Pharmaceutical Development

Executive Summary The heterocyclic compound 3,4-dihydro-1H-2,3-benzoxazine (CAS: 14859-23-5) serves as a vital structural pharmacophore and synthetic intermediate in modern drug discovery. Characterized by its unique 1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic compound 3,4-dihydro-1H-2,3-benzoxazine (CAS: 14859-23-5) serves as a vital structural pharmacophore and synthetic intermediate in modern drug discovery. Characterized by its unique 1-oxa-2-azacycloalkane ring fused to a benzene backbone, this scaffold imparts favorable physicochemical properties, including enhanced hydrogen bonding capability and conformational rigidity. This application note details the mechanistic synthesis of 3,4-dihydro-1H-2,3-benzoxazine, validates a robust laboratory protocol, and explores its downstream applications in developing central nervous system (CNS) therapeutics, antiviral agents, and urological modulators.

Pharmacological Relevance & Drug Discovery Applications

Benzoxazine derivatives have garnered significant attention due to their broad-spectrum biological activities. The 3,4-dihydro-1H-2,3-benzoxazine core is specifically utilized in the following therapeutic domains:

  • Antiviral & Oncology (MEK1/2 Inhibition): Benzoxazine analogues have been identified as potent allosteric inhibitors of unphosphorylated MEK1. By targeting the Ras/Raf/MEK/ERK signaling pathway, specific derivatives (e.g., compounds 9k and 9m) exhibit nanomolar bioactivity (55 nM and 60 nM, respectively), effectively suppressing the expression of Enterovirus 71 (EV71) VP1 and mitigating EV71-induced cytopathic effects[1].

  • Urological Modulators: The 3,4-dihydro-1H-2,3-benzoxazine scaffold is a key intermediate in the synthesis of drugs designed to improve vesical excretory strength. These compounds act as alternatives to traditional carbamate-type acetylcholinesterase inhibitors (like distigmine), aiming to enhance bladder muscle contraction without simultaneously increasing urethral resistance[2].

  • CNS Active Compounds: The structural geometry of the 1-oxa-2-azacycloalkane ring allows it to act as a bioisostere for various morpholine and piperazine derivatives, making it a valuable building block for CNS-targeted libraries[3].

MEK_Inhibition Ras Ras (Active) Raf Raf Kinase Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Viral EV71 Viral Replication & Cytopathic Effect ERK->Viral Promotes Drug Benzoxazine Derivatives (e.g., Compound 9k) Drug->MEK Allosteric Inhibition

Figure 1: Allosteric inhibition of the MEK/ERK signaling pathway by benzoxazine derivatives.

Mechanistic Principles of Synthesis

The most efficient and scalable route to 3,4-dihydro-1H-2,3-benzoxazine involves a two-step sequence: a base-promoted cyclocondensation followed by alkaline hydrolysis[3].

Causality of Reagent Selection:

  • Ambidentate Nucleophile: Ethyl N-hydroxycarbamate is selected because it provides both oxygen and nitrogen nucleophilic centers necessary for the formation of the 1,2-oxazine ring. The ethyl carbamate moiety serves as an essential protecting group; it increases the acidity of the N-H proton (facilitating deprotonation by KOH) and sterically hinders the nitrogen, preventing unwanted over-alkylation or oligomerization during the cyclization phase.

  • Electrophilic Backbone: 1,2-bis(bromomethyl)benzene provides the pre-organized ortho-xylylene geometry required to form the fused bicyclic system via a double SN​2 displacement.

  • Solvent & Base Dynamics: Anhydrous ethanol is utilized as a polar protic solvent to stabilize the transition states of the SN​2 reactions while maintaining the solubility of the organic precursors. Potassium hydroxide (KOH) is employed sequentially to deprotonate the hydroxyl and amine groups, driving the cyclization to form the intermediate 1H-3,4-dihydrobenzoxazine-3-carboxylate.

Synthesis_Workflow A 1,2-bis(bromomethyl)benzene + Ethyl N-hydroxycarbamate B Base-Promoted Cyclization (KOH, EtOH, Reflux) A->B SN2 Alkylation C Intermediate: 1H-3,4-dihydrobenzoxazine-3-carboxylate B->C N-O Ring Closure D Alkaline Hydrolysis (KOH, H2O, Heat) C->D Deprotection E Final Product: 3,4-Dihydro-1H-2,3-benzoxazine D->E Yield: ~57%

Figure 2: Two-step synthetic workflow for 3,4-dihydro-1H-2,3-benzoxazine via cyclization.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure trustworthiness and reproducibility.

Step 1: Synthesis of 1H-3,4-dihydrobenzoxazine-3-carboxylate
  • Preparation: In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl N-hydroxycarbamate (1.0 equiv, e.g., 0.1 mol) and 1,2-bis(bromomethyl)benzene (1.0 equiv, 0.1 mol) in 150 mL of anhydrous ethanol[3].

  • Base Addition: Slowly add finely crushed potassium hydroxide (KOH, 2.0 equiv, 0.2 mol) in small portions over 15 minutes.

    • Causality & IPC: Slow addition prevents excessive exothermic spikes that could lead to the degradation of the hydroxylamine. The solution will become turbid as potassium bromide (KBr) begins to precipitate, visually validating the initiation of the SN​2 displacement.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 6 hours[3].

    • IPC Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the UV-active 1,2-bis(bromomethyl)benzene spot and the appearance of a new, lower Rf​ spot confirms cyclization.

  • Workup: Cool the mixture to room temperature. Filter the pale yellow residue (KBr salts) through a Celite pad, washing the filter cake with fresh ethanol ( 3×20 mL). Concentrate the combined ethanolic filtrates under reduced pressure.

  • Purification: Dissolve the resulting sludge in diethyl ether (100 mL) and wash vigorously with an equal volume of distilled water to remove unreacted carbamate and residual inorganic salts. Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate to yield the intermediate carboxylate[3].

Step 2: Hydrolysis to 3,4-Dihydro-1H-2,3-benzoxazine
  • Deprotection: Transfer the crude intermediate to a flask containing a 20% w/v aqueous KOH solution (approx. 5.0 equiv).

    • Causality: High pH and heat are required to hydrolyze the sterically hindered carbamate. Acidic hydrolysis is strictly avoided as it risks cleaving the sensitive N-O bond of the newly formed oxazine ring.

  • Reflux: Heat the suspension to reflux for 4–6 hours until the organic layer fully dissolves or changes consistency, indicating the removal of the lipophilic ethyl ester group.

  • Extraction: Cool the mixture to room temperature and extract with dichloromethane (DCM, 3×50 mL).

    • IPC Validation: The phase separation must be sharp. Emulsions indicate incomplete hydrolysis; if observed, add brine to force separation.

  • Isolation: Wash the combined DCM layers with brine, dry over Na2​SO4​ , and evaporate the solvent under reduced pressure. The residue is purified via vacuum distillation or recrystallization to afford pure 3,4-dihydro-1H-2,3-benzoxazine in approximately 57% overall yield[3].

Quantitative Data & Optimization

To facilitate rapid comparison and scale-up, the following tables summarize the quantitative bioactivity of benzoxazine derivatives and the physicochemical metrics of 1-oxa-2-azacycloalkane synthesis.

Table 1: Quantitative Bioactivity of Benzoxazine Derivatives (MEK1/2 Inhibition) [1]

Compound Structural Modification Target IC50 / Bioactivity
G8935 Original Coumarin Scaffold MEK1 Baseline Reference
9f 3-benzyl-1,3-benzoxazine-2,4-dione MEK1 Submicromolar (<1 µM)
9k Optimized Benzoxazine Analogue MEK1 55 nM

| 9m | Optimized Benzoxazine Analogue | MEK1 | 60 nM |

Table 2: Physicochemical & Synthesis Metrics of 1-Oxa-2-azacycloalkanes [3]

Compound Reaction Type Overall Yield Boiling Point / Notes
3,4-Dihydro-1H-2,3-benzoxazine Cycloalkylation + Hydrolysis 57% CNS active building block
Tetrahydro-1,2-oxazine-2-carboxylate Cycloalkylation 72% bp 113–116°C / 12 Torr
2-Methyltetrahydro-1,2-oxazine Reduction/Alkylation 60% bp 94°C

| (4S)-4-Methylisoxazolidin-4-ol | Cycloaddition | 72% | Recrystallized (iPrOH) |

Sources

Method

Advanced Catalytic Reduction Protocols for 3,4-Dihydro-1H-2,3-Benzoxazine Synthesis

Executive Summary The 3,4-dihydro-1H-2,3-benzoxazine scaffold is a privileged pharmacophore and a critical building block in the development of central nervous system (CNS) therapeutics, anti-inflammatory agents, and nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydro-1H-2,3-benzoxazine scaffold is a privileged pharmacophore and a critical building block in the development of central nervous system (CNS) therapeutics, anti-inflammatory agents, and novel agrochemicals 1. The defining structural feature of this heterocycle is its internal N–O bond. Synthesizing these cyclic hydroxylamines via the reduction of oxime or nitrone precursors presents a significant chemoselective challenge: the reducing conditions must be potent enough to reduce the C=N double bond while gentle enough to prevent the hydrogenolysis (cleavage) of the fragile N–O single bond.

This application note provides an authoritative guide on the catalytic reduction methods for synthesizing 3,4-dihydro-1H-2,3-benzoxazines, detailing the mechanistic causality behind catalyst selection, reaction conditions, and step-by-step validated protocols.

Mechanistic Principles of Benzoxazine Reduction

The transition-metal-catalyzed hydrogenation of oximes and oxime ethers to cyclic hydroxylamines is historically plagued by over-reduction to the corresponding primary amines and alcohols 2.

The Role of Acidic Additives in Homogeneous Catalysis

Unlike imines, oximes possess low electrophilicity at the carbon center due to the adjacent electronegative oxygen atom. To facilitate reduction without resorting to harsh, N–O cleaving conditions, recent methodologies employ Brønsted acid additives (e.g., Methanesulfonic acid or Trifluoroacetic acid). The acid protonates the oxime nitrogen, significantly increasing the electrophilicity of the C=N bond. This allows a transition-metal hydride (such as an Iridium-based complex) to transfer a hydride to the carbon center smoothly at ambient temperatures, preserving the N–O bond 2.

Heterogeneous vs. Homogeneous Pathways

Heterogeneous catalysis (e.g., Pd/C) is highly effective for unfunctionalized precursors but operates on a surface-adsorption mechanism where prolonged exposure to hydrogen gas inevitably leads to N–O bond cleavage 3. Conversely, homogeneous asymmetric hydrogenation using chiral Cyclopentadienyl Iridium(III) (Cp*Ir) complexes provides a highly controlled, single-site reactive pocket. This not only prevents over-reduction but also dictates the stereochemical outcome, yielding highly enantiomerically enriched 3,4-dihydro-1H-2,3-benzoxazines.

Pathway Substrate Oxime / Nitrone Precursor Coordination Metal-Ligand Coordination (Ir or Pd Catalyst) Substrate->Coordination Catalyst + Acidic Additive H2Act H2 Activation & Hydride Transfer Coordination->H2Act H2 Gas Target 3,4-Dihydro-1H-2,3-Benzoxazine (Intact N-O Bond) H2Act->Target Chemoselective Pathway SideProduct Ring-Opened Amine (N-O Cleavage) H2Act->SideProduct Over-Reduction (Uncontrolled)

Mechanistic pathway of oxime reduction to 3,4-dihydro-1H-2,3-benzoxazine highlighting selectivity.

Comparative Analysis of Reduction Strategies

To rationally select a reduction method, researchers must weigh the need for enantioselectivity against scalability and reagent cost. The table below summarizes the quantitative and qualitative differences between standard approaches 2, 4.

Reduction MethodCatalyst / Reagent SystemChemoselectivity (N-O Intact)Enantioselectivity (ee%)Primary Drawback / Limitation
Borane Reduction BH₃·THF / Chiral Amino AlcoholsLow to ModerateUp to 85%High cost; low atom economy; severe over-reduction to primary amines.
Heterogeneous Hydrogenation Pd/C (5-10%), H₂ (1 atm)Moderate (Time-dependent)N/A (Achiral)Requires strict reaction monitoring (TLC/HPLC) to prevent N-O hydrogenolysis.
Homogeneous Asymmetric Hydrogenation Chiral Cp*Ir(III) complexes, MsOHHigh> 95%Requires specialized chiral ligands and precise stoichiometric control of acidic additives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls are embedded to ensure the integrity of the N-O bond is maintained throughout the reaction.

Workflow Prep 1. Precursor Preparation (Oxime/Nitrone in Solvent) Purge 2. Reactor Purging (N2/Ar followed by H2) Prep->Purge Reaction 3. Catalytic Hydrogenation (Controlled Temp & Pressure) Purge->Reaction Workup 4. Catalyst Filtration (Celite Pad) Reaction->Workup Purification 5. Chromatographic Purification Workup->Purification Analysis 6. Yield & ee% Analysis (HPLC/NMR) Purification->Analysis

Step-by-step experimental workflow for the catalytic hydrogenation of benzoxazine precursors.

Protocol A: Achiral Heterogeneous Hydrogenation (Pd/C)

Objective: Rapid, scalable synthesis of racemic 3,4-dihydro-1H-2,3-benzoxazine from 1H-2,3-benzoxazine-4-oxide or related nitrones.

Causality Note: The reaction is strictly limited to 1 atm of H₂ at room temperature. Elevated pressure or heating will overcome the activation energy required to cleave the N-O bond, destroying the heterocycle.

  • Preparation: Dissolve the benzoxazine precursor (10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv, 5 mol%). Self-Validation: Ensure the flask is flushed with Argon prior to addition to prevent the pyrophoric ignition of methanol by dry Pd/C.

  • Purging: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction Monitoring: Stir vigorously at room temperature (20-25 °C). Monitor the reaction strictly via TLC or LC-MS every 15 minutes. Stop the reaction immediately upon the disappearance of the starting material (typically 1-2 hours) to prevent over-reduction.

  • Workup: Evacuate the H₂ and backfill with Argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad with additional methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the pure 3,4-dihydro-1H-2,3-benzoxazine.

Protocol B: Enantioselective Homogeneous Hydrogenation (Ir-Catalyzed)

Objective: Synthesis of highly enantioenriched chiral 3,4-dihydro-1H-2,3-benzoxazines.

Causality Note: Methanesulfonic acid (MsOH) is added to protonate the oxime, making it susceptible to hydride attack. The chiral [(R)-BINOL-diPh]Cp*Ir(III) complex provides facial selectivity during the hydride transfer 2.

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vial with the oxime precursor (1.0 mmol) and the chiral Ir-catalyst (0.01 mmol, 1 mol%).

  • Solvent & Additive: Add anhydrous solvent (e.g., trifluoroethanol or ethyl acetate, 5.0 mL) followed by Methanesulfonic acid (MsOH, 1.0 to 5.0 equiv). Self-Validation: The solution may change color upon acid addition, indicating the protonation of the substrate and coordination environment readiness.

  • Pressurization: Seal the vial, transfer it to a hydrogenation reactor, and purge the system with H₂ gas. Pressurize the reactor to 30-50 atm of H₂.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The bulky chiral ligand protects the N-O bond from secondary interactions, allowing for longer reaction times without the risk of over-reduction.

  • Workup: Carefully vent the H₂ gas. Neutralize the acidic mixture with saturated aqueous NaHCO₃ (10 mL) and extract with Dichloromethane (3 × 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to isolate the chiral product.

Analytical Validation

To confirm the structural integrity of the 3,4-dihydro-1H-2,3-benzoxazine ring:

  • ¹H NMR: Look for the characteristic AB quartet or distinct multiplet of the benzylic protons (C4 position) adjacent to the nitrogen, typically resonating between δ 3.80 - 4.50 ppm.

  • Mass Spectrometry (HRMS): Confirm the molecular ion peak [M+H]⁺. The absence of a [M+H+2]⁺ or [M+H+16]⁺ peak confirms that the N-O bond has not been cleaved into an amino alcohol.

  • Chiral HPLC: For Protocol B, determine the enantiomeric excess (ee%) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H) against a racemic standard generated from Protocol A.

References

  • Title: Enantioselective process and related compounds (WO2020094528A1)
  • Title: Product Class 6: 1-Oxa-2-azacycloalkanes (Science of Synthesis)
  • Title: A Review on Current Synthetic Strategies of Oxazines Source: ResearchGate URL
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,4-Dihydro-1H-2,3-Benzoxazine Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for 1-oxa-2-azacycloalkane synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who find their reaction yields for 3,4-dihydro-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-oxa-2-azacycloalkane synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who find their reaction yields for 3,4-dihydro-1H-2,3-benzoxazine stalled in the 50–60% range. Because this heterocycle is a critical pharmacophore for central nervous system (CNS) active compounds, optimizing its synthetic throughput is essential.

This guide moves beyond basic empirical troubleshooting. Here, we break down the mechanistic causality behind reaction failures and provide self-validating, step-by-step protocols to ensure high-fidelity synthesis.

Part 1: Core Synthetic Pathways & Mechanistic Logic

The synthesis of the unsubstituted 3,4-dihydro-1H-2,3-benzoxazine core typically relies on the base-catalyzed alkylative cyclization of 1,2-bis(bromomethyl)benzene with ethyl N-hydroxycarbamate. To achieve higher complexity (e.g., 4-substituted derivatives), the field shifts toward Pictet-Spengler-type intramolecular couplings. Understanding the distinct mechanistic flow of these two pathways is the first step in diagnosing yield bottlenecks.

Pathway A 1,2-bis(bromomethyl)benzene + Ethyl N-hydroxycarbamate B Alkylation (Anhydrous EtOH, KOH) [Self-Validation: Check LC-MS] A->B Step 1 C 1H-3,4-dihydrobenzoxazine- 3-carboxylate B->C Intermediate D Hydrolysis & Decarboxylation (Aqueous KOH, Heat) C->D Step 2 E 3,4-dihydro-1H-2,3-benzoxazine (Target Product) D->E Final Yield

Synthetic workflow and validation checkpoints for 3,4-dihydro-1H-2,3-benzoxazine.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my synthesis of 3,4-dihydro-1H-2,3-benzoxazine stall at a ~57% overall yield? A: In the traditional alkylative cyclization route, the intermediate 1H-3,4-dihydrobenzoxazine-3-carboxylate must be isolated before the final step, which requires hydrolysis and decarboxylation using aqueous KOH[1]. The 57% yield ceiling is typically caused by two mechanistic bottlenecks:

  • Premature Hydrolysis: If your ethanol is not strictly anhydrous, the 1,2-bis(bromomethyl)benzene undergoes competitive nucleophilic attack by water, forming a diol byproduct that permanently caps your theoretical yield.

  • Harsh Decarboxylation: Over-exposure to KOH during the hydrolysis of the intermediate can lead to ring-opening degradation of the sensitive 1-oxa-2-aza heterocycle. Causality & Solution: Control the stoichiometry of KOH strictly to 1.0 equivalent during the initial alkylation and maintain a rigorously moisture-free environment until the intermediate is fully formed.

Q: How can I synthesize 4-substituted 1H-2,3-benzoxazines efficiently? A: Alkylative cyclization is generally limited to unsubstituted cores. To synthesize 4-substituted analogs, you should pivot to an intramolecular Pictet-Spengler-type reaction[2]. This involves the coupling of benzylic O-hydroxamates with aldehydes. Causality & Solution: This reaction proceeds via an N-acyl- or N-sulfonyl-oxoiminium ion intermediate. Because the cyclization relies on electrophilic aromatic substitution, the aryl ring must possess electron-donating groups (e.g., methoxy groups) to stabilize the transition state and drive the C-C bond formation. Without these activating groups, the oxoiminium ion will not cyclize, and your yield will plummet[2].

Mechanism A Benzylic O-hydroxamate B Aldehyde Condensation A->B C Oxoiminium Ion Intermediate B->C Acid Catalyst D Intramolecular C-C Coupling C->D Aryl EDG Required E 4-Substituted 1H-2,3-benzoxazine D->E

Pictet-Spengler intramolecular coupling mechanism for 4-substituted derivatives.

Q: What is the best self-validating checkpoint during the traditional synthesis? A: Never proceed to the aqueous hydrolysis step without validating the complete consumption of 1,2-bis(bromomethyl)benzene. Self-Validation Protocol: Pull a 50 µL aliquot after 6 hours of reflux. Quench with water and extract with ethyl acetate. Run TLC (Hexanes/EtOAc 3:1) or LC-MS. You must observe the complete disappearance of the dibromide and the appearance of the highly stable 1H-3,4-dihydrobenzoxazine-3-carboxylate intermediate. If dibromide remains, spike with 0.1 eq of KOH and reflux for an additional hour.

Troubleshooting A Yield < 60%? B Check LC-MS of Intermediate A->B C Unreacted Starting Material B->C Incomplete Rxn D Diol Byproduct Detected B->D Hydrolysis E Increase Reflux Time or Base Equivalents C->E F Ensure Strictly Anhydrous Conditions D->F

Diagnostic logic tree for identifying yield bottlenecks in benzoxazine synthesis.

Part 3: Quantitative Data & Optimization Metrics

To select the appropriate methodology for your target compound, compare the operational parameters and limitations of the two primary synthetic routes below.

Table 1: Quantitative Comparison of Synthetic Strategies

ParameterTraditional AlkylationPictet-Spengler Coupling
Primary Reagents 1,2-bis(bromomethyl)benzene + Ethyl N-hydroxycarbamateBenzylic O-hydroxamate + Aldehyde
Catalyst / Base KOH (Potassium Hydroxide)Lewis Acid / Brønsted Acid
Solvent System Anhydrous EtOHCH₂Cl₂
Reaction Temp 78°C (Reflux)Room Temperature
Average Yield ~57%80–95%
Substrate Scope Unsubstituted core ring4-Substituted derivatives
Key Limitation Prone to competitive hydrolysisRequires aryl electron-donating groups

Part 4: Validated Step-by-Step Experimental Protocols

Protocol 1: Optimized Alkylative Cyclization for 3,4-Dihydro-1H-2,3-benzoxazine

Objective: Maximize yield by isolating the intermediate formation from the decarboxylation step, preventing competitive side reactions[1].

  • Anhydrous Alkylation: In a flame-dried, argon-purged flask, dissolve 0.6 mol of ethyl N-hydroxycarbamate and 0.2 mol of 1,2-bis(bromomethyl)benzene in 300 mL of strictly anhydrous ethanol. Causality: Water presence leads to the hydrolysis of the bromomethyl groups to diols, permanently capping the yield.

  • Controlled Base Addition: Add 0.6 mol of KOH in small portions at 0°C. Causality: Slow addition controls the exothermic neutralization and prevents thermal degradation of the N-hydroxycarbamate.

  • Cyclization: Heat the mixture to reflux (78°C) for exactly 6 hours.

  • Self-Validation Checkpoint: Perform LC-MS to confirm the formation of 1H-3,4-dihydrobenzoxazine-3-carboxylate and the absence of the dibromide starting material.

  • Solvent Exchange: Decant the ethanolic solution from the precipitated salts and concentrate under reduced pressure. Causality: Removing ethanol prevents competitive transesterification during the subsequent aqueous hydrolysis.

  • Hydrolysis & Decarboxylation: Suspend the residue in an equal volume of H₂O. Add 50% aqueous NaOH dropwise until the pH reaches 12. Stir vigorously for 1 hour. Causality: The biphasic nature requires vigorous stirring to ensure complete hydrolysis and subsequent decarboxylation.

  • Isolation: Extract the aqueous phase with diethyl ether (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, concentrate, and distill the resulting oil to yield the pure 3,4-dihydro-1H-2,3-benzoxazine.

Protocol 2: Pictet-Spengler Synthesis of 4-Substituted Derivatives

Objective: Achieve >80% yields for complex substituted benzoxazines[2].

  • Imine Formation: Dissolve the benzylic O-hydroxamate (1.0 eq) and the target aliphatic/aromatic aldehyde (1.2 eq) in anhydrous CH₂Cl₂ at room temperature.

  • Acid Catalysis: Introduce a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) to promote the formation of the N-acyl- or N-sulfonyl-oxoiminium ion.

  • Cyclization: Stir at room temperature for 2–4 hours. Causality: Ensure the aryl ring contains electron-donating groups (e.g., -OMe) at the meta-position relative to the cyclization site to stabilize the electrophilic attack.

  • Quench & Purify: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography to isolate the 4-substituted 1H-2,3-benzoxazine.

References

  • Product Class 6: 1-Oxa-2-azacycloalkanes.Thieme Connect.
  • Zheng, X., et al. (2006). A New Application of the Pictet-Spengler Reaction to the Preparation of 4-Substituted 1H-2,3-Benzoxazines.Synlett, 2006(19), 3277-3283.

Sources

Optimization

troubleshooting low aqueous solubility of 3,4-dihydro-1H-2,3-benzoxazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of bicyclic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of bicyclic heterocycles.

The 3,4-dihydro-1H-2,3-benzoxazine core is characterized by a highly lipophilic aromatic system paired with a structurally rigid oxazine ring. This rigidity leads to high crystal lattice energy, while the lack of highly ionizable groups at physiological pH results in exceptionally low thermodynamic aqueous solubility. This guide is designed to help you troubleshoot precipitation issues, optimize in vitro assays, and formulate your benzoxazine derivatives for in vivo success.

Part 1: Troubleshooting Guide & FAQs

Q1: My benzoxazine derivative precipitates instantly when I dilute my DMSO stock into an aqueous assay buffer. How do I prevent this "crash-out"? A1: You are exceeding the compound's kinetic solubility. When the DMSO concentration drops (typically <1% in final assay conditions), the hydrophobic benzoxazine core can no longer remain solvated, leading to rapid nucleation and precipitation.

  • The Fix: Implement a solvent cascade (e.g., DMSO PEG400 Buffer) or introduce a non-ionic surfactant like 0.01% Tween-20 or Triton X-100 into your assay buffer.

  • The Causality: Surfactants form micelles that encapsulate the lipophilic benzoxazine core. This lowers the interfacial tension and maintains the compound in a kinetically stable, supersaturated state long enough to complete your in vitro screening without forming aggregates that cause promiscuous inhibition [1].

Q2: We need to formulate a 3,4-dihydro-1H-2,3-benzoxazine compound for oral dosing in rodents, but it is practically insoluble in water. What is the most reliable approach? A2: For in vivo dosing, you must overcome the high crystal lattice energy. I recommend Amorphous Solid Dispersions (ASDs) or Cyclodextrin Complexation .

  • The Fix: Use Hydroxypropyl- β -cyclodextrin (HP- β -CD) to form an inclusion complex, or use spray drying to create an ASD with a polymer matrix like HPMCAS.

  • The Causality: Crystalline benzoxazines are thermodynamically stable but dissolve too slowly for GI absorption. ASDs disrupt the crystal lattice, converting the drug to a high-energy amorphous state that dissolves rapidly. The polymer matrix prevents the drug from recrystallizing in the gut [2]. Alternatively, the benzoxazine ring fits perfectly into the hydrophobic cavity of HP- β -CD, shielding the lipophilic core from water while the hydrophilic exterior of the cyclodextrin maintains aqueous solvation[3].

Q3: Can we chemically modify the benzoxazine core to improve solubility without losing target affinity? A3: Yes, if your Structure-Activity Relationship (SAR) allows it.

  • The Fix: Append an ionizable moiety (e.g., an aliphatic amine or carboxylic acid) that can form a stable salt at physiological pH, or utilize a hydrophilic prodrug strategy.

  • The Causality: Introducing a basic amine allows for the formation of hydrochloride or mesylate salts. Ionization drastically lowers the partition coefficient (LogP) and increases dipole-dipole interactions with water, shifting the thermodynamic equilibrium toward dissolution [1].

Part 2: Quantitative Data & Solubilization Strategies

When selecting a solubilization strategy, compare the expected solubility fold-increase against the complexity of the formulation.

Solubilization StrategyMechanism of ActionTypical Solubility IncreaseProsCons
Cosolvency (DMSO/PEG400) Disrupts water hydrogen-bonding network10x - 50xEasy to prepare; ideal for early in vitro assays.High toxicity in vivo; risk of precipitation upon dilution.
Cyclodextrin Complexation Host-guest encapsulation (Hydrophobic shielding)50x - 100xExcellent biocompatibility; protects against degradation.Bulky formulation; requires specific molecular fit.
Amorphous Solid Dispersion Lattice energy disruption via polymer matrix100x - 500xMaximizes oral bioavailability; highly scalable.Risk of recrystallization over time; requires spray drying equipment.
Nanosuspension Surface area maximization (Noyes-Whitney equation)20x - 80xHigh drug loading; no complex excipients needed.High energy milling required; Ostwald ripening risk.

Part 3: Experimental Workflows & Visualizations

Workflow 1: Decision Tree for Benzoxazine Solubility Enhancement

Follow this logical progression to determine the appropriate solubilization technique based on your experimental phase.

SolubilityWorkflow Start Compound Precipitates in Aqueous Media CheckPhase Determine Target Application Start->CheckPhase InVitro In Vitro Assays CheckPhase->InVitro InVivo In Vivo / Formulation CheckPhase->InVivo Sol1 Optimize Co-solvents (e.g., DMSO/PEG400) InVitro->Sol1 Sol2 Cyclodextrin Complexation (HP-β-CD) InVitro->Sol2 InVivo->Sol2 Sol3 Amorphous Solid Dispersion (Spray Drying) InVivo->Sol3

Decision tree for troubleshooting benzoxazine solubility based on assay requirements.

Workflow 2: Mechanism of Cyclodextrin Inclusion

This diagram illustrates the thermodynamic host-guest interaction that enables aqueous solvation of the hydrophobic core.

CDMechanism Drug Free Benzoxazine (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Equilibrium CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Host-guest complexation of benzoxazine within the hydrophobic cavity of HP-β-cyclodextrin.

Part 4: Standardized Experimental Protocols

To ensure reproducibility and self-validation, utilize the following standardized protocols in your laboratory.

Protocol A: Preparation of Benzoxazine-Cyclodextrin Inclusion Complex (Kneading Method)

This method forces the lipophilic benzoxazine into the cyclodextrin cavity through mechanical shear and localized solvation [4].

  • Stoichiometry: Weigh equimolar amounts of your 3,4-dihydro-1H-2,3-benzoxazine derivative and HP- β -CD.

  • Wetting: Place the HP- β -CD in a ceramic mortar. Add a minimal volume of purified water (or a 1:1 water/ethanol mixture if the drug is highly recalcitrant) to form a thick, uniform paste.

  • Kneading: Gradually incorporate the benzoxazine powder into the paste. Triturate continuously with a pestle for 45 to 60 minutes. The mechanical shear facilitates the host-guest interaction.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvents.

  • Processing: Pulverize the dried complex and pass it through a 100-mesh sieve to ensure uniform particle size.

  • Self-Validation Step: Analyze the final powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the sharp melting endotherm characteristic of the crystalline benzoxazine confirms that the drug is fully encapsulated within the cyclodextrin cavity.

Protocol B: Kinetic Solubility Assessment via Nephelometry (Turbidimetry)

Use this assay to determine the exact concentration at which your compound crashes out of the assay buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of the benzoxazine derivative in 100% DMSO.

  • Serial Dilution: Create a 10-point concentration curve by serially diluting the stock in 100% DMSO (e.g., 0.1 mM to 10 mM).

  • Aqueous Spiking: In a 96-well clear-bottom microplate, add 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to each well. Spike 2 µL of each DMSO dilution into the buffer. (Final DMSO concentration = 1%).

  • Incubation: Seal the plate and incubate for 2 hours at room temperature on a plate shaker at 300 RPM to allow equilibrium to establish.

  • Measurement: Read the absorbance/turbidity at 620 nm using a microplate reader.

  • Self-Validation Step: Plot absorbance versus compound concentration. The kinetic solubility limit is strictly defined as the highest concentration before a sharp inflection point occurs (where absorbance rises >0.05 OD above the baseline, indicating particulate light scattering).

Part 5: References

  • Williams HD, Trevaskis NL, Charman SA, Shanker RM, Charman WN, Pouton CW, Porter CJ. "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews. 2013.[Link]

  • Lyon DK. "BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms." Drug Development & Delivery. 2023.[Link]

  • Lin CH, et al. "Intrinsic water-soluble benzoxazine-functionalized cyclodextrin and its formation of inclusion complex with polymer." Polymer. 2021.[Link]

Troubleshooting

preventing degradation of 3,4-dihydro-1H-2,3-benzoxazine during storage

Technical Support Center: Stabilizing 3,4-Dihydro-1H-2,3-Benzoxazine During Storage As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic shelf-life of 1H-2,3-benzoxazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 3,4-Dihydro-1H-2,3-Benzoxazine During Storage

As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic shelf-life of 1H-2,3-benzoxazine derivatives. The core issue lies in the molecule’s structural tension: the N-O bond within the fused heterocyclic ring is highly susceptible to heterolytic cleavage, and the secondary amine is a prime target for oxidation.

This guide is designed to move beyond basic storage instructions. By understanding the mechanistic causality behind compound degradation, you can implement self-validating workflows that ensure the integrity of your drug development pipelines.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My stored 3,4-dihydro-1H-2,3-benzoxazine free base is turning yellow/brown over time, and I am seeing new peaks in my HPLC chromatograms. What is happening? The Causality: You are observing oxidative degradation and thermal decomposition. The secondary amine at position 3 is highly sensitive to atmospheric oxygen, leading to the formation of N-oxides and subsequent polymeric species. Furthermore, research on related benzoxazine derivatives demonstrates that these compounds undergo gradual, time-dependent thermal decomposition when stored at room temperature over several months[1]. The Fix: Never store the free base at ambient temperature or in atmospheric air. It must be aliquoted under an inert gas (Argon or Nitrogen) and stored at -20°C.

Q2: I am observing spontaneous ring-opening in my samples, particularly when formulated in aqueous buffers. How do I prevent this? The Causality: The cyclic ether-like N-O linkage is prone to nucleophilic attack and hydrolysis. This degradation pathway is highly pH-dependent. Benzoxazines show increased susceptibility to hydrolytic ring-opening under basic conditions, where hydroxide ions readily attack the ring[2]. The Fix: Maintain the compound in strictly neutral to slightly acidic environments. Avoid prolonged storage in aqueous solutions; prepare formulations immediately prior to your assays.

Q3: Should I store my bulk material as a free base or a salt? The Causality: You should always store the bulk material as a hydrochloride salt . Protonating the secondary amine ties up the nitrogen's lone pair of electrons. This drastically reduces the electron density across the heterocyclic ring, stabilizing the fragile N-O bond against heterolytic cleavage and completely preventing amine oxidation. Commercial suppliers rely on this mechanism, which is why the HCl salt of 3,4-dihydro-1H-2,3-benzoxazine (CAS 14758-58-8) is stable enough to be shipped and stored at room temperature.

Part 2: Degradation Pathways Visualization

To effectively prevent degradation, you must first visualize the environmental triggers and their respective chemical consequences.

degradation benz 3,4-dihydro-1H- 2,3-benzoxazine (Free Base) ox Oxidation (O2 Exposure) benz->ox hyd Hydrolysis (Moisture/pH > 7) benz->hyd therm Thermal Stress (> 25°C) benz->therm prod1 N-Oxides & Polymeric Species ox->prod1 prod2 Ring-Opened Amino Alcohols hyd->prod2 prod3 Decomposition Products therm->prod3

Mechanistic degradation pathways of 3,4-dihydro-1H-2,3-benzoxazine under environmental stress.

Part 3: Quantitative Stability Metrics

The table below summarizes the expected shelf-life of the compound based on its chemical state and storage environment. Use this data to dictate your inventory management.

Compound FormStorage TemperatureAtmosphereContainer TypeEstimated Shelf-LifePrimary Degradation Risk
Free Base 25°C (Ambient)Ambient AirClear Glass< 1 MonthOxidation, Thermal Ring-opening
Free Base 4°C (Refrigerated)Ambient AirAmber Glass3–6 MonthsSlow Oxidation, Condensation
Free Base -20°C (Freezer)Argon / N₂Sealed Amber Vials> 12 MonthsMinimal (if kept desiccated)
HCl Salt 25°C (Ambient)Ambient AirSealed Amber Vials> 24 MonthsHygroscopic moisture uptake
HCl Salt 4°C (Refrigerated)DesiccatedSealed Amber VialsIndefiniteNone

Part 4: Self-Validating Protocol for Long-Term Stabilization

If you have synthesized or purchased the free base, it is highly recommended to convert it to the hydrochloride salt for long-term archival storage. This protocol is designed as a self-validating system: visual cues at each step confirm the integrity of the chemistry.

Materials Required:

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 2.0 M HCl in Diethyl Ether

  • Argon gas source

  • Amber glass vials with PTFE-lined septa caps

Step-by-Step Methodology:

  • Purity Verification (Self-Validation Step 1): Dissolve the 3,4-dihydro-1H-2,3-benzoxazine free base in anhydrous diethyl ether (10 mL per gram of compound). Validation: The solution must be perfectly clear and colorless. If it is yellow or pink, oxidation has already occurred. Pass the solution through a short plug of silica gel to remove polar oxidized impurities before proceeding.

  • Salt Formation: Place the flask in an ice bath (0°C) under constant magnetic stirring.

  • Protonation: Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether. Validation (Self-Validation Step 2): A stark white precipitate should immediately form. This visual confirmation indicates successful protonation of the secondary amine, locking the molecule into its stable state.

  • Isolation: Filter the white precipitate rapidly using a Büchner funnel under a stream of nitrogen to prevent moisture condensation. Wash with cold, anhydrous diethyl ether.

  • Drying: Dry the resulting hydrochloride salt under a high vacuum (< 0.1 mbar) at room temperature for 4 hours to remove residual solvent.

  • Aliquot and Purge: Transfer the dry powder into amber glass vials. Insert an Argon gas line into the vial for 10 seconds to displace ambient oxygen and moisture.

  • Sealing: Immediately cap the vials tightly with PTFE-lined septa and store them in a desiccator at 4°C or -20°C.

workflow start 1. Synthesize/Thaw Free Base salt 2. Convert to HCl Salt (Ethereal HCl in Anhydrous Solvent) start->salt qc 3. Visual QC Check (White Precipitate = Success) salt->qc aliquot 4. Aliquot Powder into Amber Glass Vials qc->aliquot purge 5. Purge Headspace with Argon Gas aliquot->purge store 6. Store at 4°C to -20°C with Desiccant purge->store

Step-by-step workflow for the long-term stabilization and storage of 2,3-benzoxazine derivatives.

Sources

Optimization

resolving common impurities in 3,4-dihydro-1H-2,3-benzoxazine extraction

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of 3,4-dihydro-1H-2,3-benzoxazine derivatives. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of 3,4-dihydro-1H-2,3-benzoxazine derivatives. The following content provides in-depth, experience-driven advice to resolve common impurities and optimize your experimental outcomes.

Troubleshooting Guide: Common Impurities and Extraction Issues

This section addresses specific problems you might encounter during the workup and extraction of your 3,4-dihydro-1H-2,3-benzoxazine product.

Question 1: My crude product is a viscous, dark oil that is difficult to handle and purify. What are the likely impurities, and how can I remove them?

Answer:

A dark, oily crude product often indicates the presence of several common impurities arising from the synthesis, which is frequently a Mannich-type condensation. The primary culprits are typically residual starting materials (phenols, primary amines, formaldehyde), oligomeric byproducts, and products of side reactions.[1]

  • Unreacted Starting Materials: Phenols and amines, if not fully consumed, will contaminate the crude product. Their presence can often be detected by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Oligomers and Polymeric Byproducts: The reaction conditions for benzoxazine synthesis, particularly the use of formaldehyde and heat, can favor the formation of oligomers.[1] These are often complex mixtures and contribute significantly to the oily nature of the crude product.

  • Mannich Base and Dimer Impurities: The initial step of the benzoxazine synthesis often involves the formation of a Mannich base. Under certain conditions, this intermediate can lead to the formation of dimers with a Mannich bridge, which are common impurities.[2]

Recommended Protocol for Removal:

  • Aqueous Washes: A series of aqueous washes is the first and most critical step.

    • Acid Wash: A wash with a dilute acid solution (e.g., 1M HCl) will protonate and extract unreacted primary amines into the aqueous layer.

    • Base Wash: A subsequent wash with a dilute base solution (e.g., 1M NaOH or 5 wt% NaHCO3 solution) is crucial for removing unreacted phenolic starting materials.[3][4]

    • Brine Wash: A final wash with a saturated NaCl solution (brine) helps to remove residual water from the organic layer and break up any emulsions that may have formed.[3][5]

  • Solvent Selection: Ensure you are using an appropriate extraction solvent. Dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and 2-methyltetrahydrofuran (2-MeTHF) are commonly used and have shown good performance.[3] The choice of solvent can impact the efficiency of impurity removal.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solvent.[3][5] Residual water can interfere with subsequent purification steps.

Question 2: After aqueous workup, I still observe significant impurities in my ¹H NMR spectrum. What are these likely to be, and what is the next purification step?

Answer:

If impurities persist after a thorough aqueous workup, they are likely neutral, organic byproducts that are not easily removed by simple acid-base extraction. These can include:

  • Triazine Structures: The reaction of formaldehyde with primary amines can lead to the formation of hyperbranched triazine chains, which can sometimes lead to gelation of the reaction mixture.[6] These may be present as soluble impurities in the crude product.

  • Over-reacted Aldol Products: In some synthetic routes, particularly those involving aldehydes other than formaldehyde, over-reacted aldol-type products can form.[3]

  • Dimers and Other Condensation Products: As mentioned previously, various dimeric and higher-order condensation products can form, which are often structurally similar to the desired product and thus co-extract.[2]

Recommended Next Steps:

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired 3,4-dihydro-1H-2,3-benzoxazine from these types of impurities.[5][7] A gradient elution system, starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. Monitoring the separation by TLC is essential to identify the fractions containing the pure product.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[7] The choice of solvent is critical and may require some experimentation. Common solvent systems include ethanol, methanol, or mixtures of a good solvent and a poor solvent (e.g., dichloromethane/hexane).

Workflow for Impurity Identification and Removal

The following diagram outlines a systematic approach to identifying and removing common impurities during the extraction of 3,4-dihydro-1H-2,3-benzoxazines.

G start Crude Reaction Mixture workup Aqueous Workup (Acid, Base, Brine Washes) start->workup analysis1 Analyze Organic Layer (TLC, ¹H NMR) workup->analysis1 pure Pure Product (Concentrate and Dry) analysis1->pure Clean impurities Impure Product analysis1->impurities Impure chromatography Silica Gel Column Chromatography impurities->chromatography recrystallization Recrystallization (if solid) impurities->recrystallization analysis2 Analyze Fractions/Crystals (TLC, ¹H NMR) chromatography->analysis2 recrystallization->analysis2 end Final Pure Product analysis2->end Pure Fractions/ Crystals Collected G cluster_synthesis Synthesis Phase cluster_impurities Potential Impurities cluster_purification Purification Strategy Phenol Phenolic Reactant Reaction Mannich-type Condensation Phenol->Reaction Amine Primary Amine Amine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Unreacted Unreacted Starting Materials Reaction->Unreacted Oligomers Oligomers/ Polymers Reaction->Oligomers SideProducts Side-Reaction Products (e.g., Dimers) Reaction->SideProducts Product Desired Benzoxazine Product Reaction->Product Extraction Aqueous Extraction (Acid/Base) Unreacted->Extraction Removed by Chromatography Column Chromatography Oligomers->Chromatography Separated by SideProducts->Chromatography Separated by

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 3,4-Dihydro-1H-2,3-Benzoxazine Analogs vs. Standard Protease Inhibitors

Executive Summary For researchers and drug development professionals evaluating novel pharmacophores, the 3,4-dihydro-1H-2,3-benzoxazine scaffold has emerged as a high-affinity structural core, particularly in the compet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals evaluating novel pharmacophores, the 3,4-dihydro-1H-2,3-benzoxazine scaffold has emerged as a high-affinity structural core, particularly in the competitive inhibition of serine proteases like TMPRSS2. This guide objectively compares the thermodynamic stability, electronic topology, and binding affinity of next-generation benzoxazine analogs against legacy reference standards (e.g., Ambroxol). By integrating Extra Precision (XP) docking, Molecular Dynamics (MD), and Density Functional Theory (DFT), we provide a comprehensive, data-backed evaluation of this scaffold's superior performance.

Mechanistic Causality: Why the Benzoxazine Scaffold Excels

The exceptional binding affinity of 3,4-dihydro-1H-2,3-benzoxazine derivatives is not coincidental; it is driven by precise steric complementarity and electronic localization[Alzain et al., 2022][1].

  • Orbital Localization & Reactivity: Quantum mechanics (DFT) studies reveal that the Highest Occupied Molecular Orbital (HOMO) is primarily localized directly on the 3,4-dihydro-1H-2,3-benzoxazine moiety[1]. This creates a dense, localized electron cloud capable of strong electrophilic interactions. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is positioned on adjacent functional groups (such as phenylmethanaminium), facilitating targeted nucleophilic attack and hydrogen bonding with key active-site residues like GLU389 and TRP461[1].

  • Electrostatic Anchoring: The Molecular Electrostatic Potential (MEP) map of these analogs demonstrates a maximum negative region situated precisely on the benzene ring of the benzoxazine core[1]. This concentrated negative electron density acts as an electrostatic anchor, driving the molecule deep into the positively charged or hydrogen-bond-donating sub-pockets of the target receptor, effectively locking the conformation in place[1].

Comparative Binding Affinity Data

The following table summarizes the quantitative performance of a leading 3,4-dihydro-1H-2,3-benzoxazine analog (Combine-3) against the reference standard Ambroxol, utilizing data derived from in silico fragment-based drug design and MM-GBSA free energy calculations[1].

Parameter3,4-Dihydro-1H-2,3-Benzoxazine AnalogAmbroxol (Reference Standard)Mechanistic Implication
Docking Score (XP) ≤ -14.982 kcal/mol-6.464 kcal/molA significantly lower (more negative) score indicates exponentially higher thermodynamic stability and tighter binding[1].
HOMO-LUMO Gap (HLG) -0.198 kcal/molBaseline / DistributedA narrow HLG signifies high chemical reactivity and optimal orbital overlap with the target protease[1].
Key Interactions GLU389, TRP461, SER440VariableSpecific H-bonds and π-π stacking minimize entropic penalty upon binding[1].
MEP Localization Max negative region on benzoxazine ringDistributed across halogensConcentrated electron density drives targeted electrostatic anchoring[1].

Self-Validating Experimental Protocol: Binding Affinity Assessment

To ensure scientific integrity and reproducibility, the evaluation of these analogs must follow a self-validating workflow. Do not merely execute steps; confirm the physical causality at each phase.

Step 1: Target Preparation & Homology Validation

  • Procedure : Generate and energy-minimize the 3D structure of the target protein. Assign protonation states at physiological pH (7.4).

  • Causality : Raw crystal structures or homology models often contain steric clashes or unresolved flexible loops. Minimization resolves these high-energy states.

  • Validation Checkpoint : Generate a Ramachandran plot. The target is only validated for docking if >95% of backbone dihedral angles (phi/psi) fall within energetically favored regions[1].

Step 2: Fragment-Based Design & XP Molecular Docking

  • Procedure : Screen low-molecular-weight fragments and link them to the 3,4-dihydro-1H-2,3-benzoxazine core. Dock the resulting analogs using Extra Precision (XP) scoring.

  • Causality : XP docking aggressively penalizes ligands that exhibit poor desolvation profiles or steric hindrance, ensuring only thermodynamically viable poses are retained.

  • Validation Checkpoint : Re-dock a known co-crystallized reference ligand. The grid box and scoring function are validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is < 2.0 Å.

Step 3: Molecular Dynamics (MD) & MM-GBSA Free Energy

  • Procedure : Subject the top-scoring complexes to 100 ns MD simulations in an explicit solvent environment. Calculate the MM-GBSA binding free energy.

  • Causality : Docking is a static snapshot; MD evaluates the dynamic thermodynamic stability of the complex over time, accounting for solvent effects and protein flexibility.

  • Validation Checkpoint : Monitor the ligand RMSD and protein Root Mean Square Fluctuation (RMSF). The binding affinity is validated if the complex reaches equilibrium (plateaus) within the first 20 ns without the ligand drifting from the binding pocket[2].

Step 4: Density Functional Theory (DFT) Analysis

  • Procedure : Calculate the HOMO/LUMO orbitals and map the Molecular Electrostatic Potential (MEP) of the optimized ligand.

  • Causality : Validates the electronic basis of the binding affinity.

  • Validation Checkpoint : Confirm that the calculated HLG is narrow (e.g., ~ -0.198 kcal/mol) and that the negative MEP regions align spatially with the hydrogen-bond donors of the target pocket[1].

Visualizing the Interaction and Workflow

Workflow N1 1. Fragment Library Screening N2 2. Fragment Linking (Benzoxazine Core) N1->N2 N3 3. XP Molecular Docking (Target Protease) N2->N3 N4 4. MD Simulations & MM-GBSA N3->N4 N5 5. DFT: HOMO/LUMO & MEP Mapping N4->N5

Fig 1. Step-by-step computational workflow for validating binding affinity.

Interaction C1 3,4-dihydro-1H-2,3-benzoxazine M1 HOMO Localization (Benzoxazine Moiety) C1->M1 M2 LUMO Localization (Phenylmethanaminium) C1->M2 M3 Negative MEP (Benzene Ring) C1->M3 T1 Protease Active Site M1->T1 R1 GLU389 (H-Bonding) M2->R1 R2 TRP461 (π-π Stacking) M2->R2 M3->T1 R1->T1 R2->T1

Fig 2. Mechanistic binding logic of the benzoxazine analog to the target pocket.

References

  • Alzain, A. A., et al. (2022). "Discovery of novel TMPRSS2 inhibitors for COVID-19 using in silico fragment-based drug design, molecular docking, molecular dynamics, and quantum mechanics studies." Journal of Infection and Public Health (Published via National Center for Biotechnology Information / PMC). URL:[Link]

Sources

Comparative

3,4-Dihydro-1H-2,3-Benzoxazine vs. Traditional Heterocyclic Scaffolds in Drug Discovery

Executive Summary The selection of a core heterocyclic scaffold dictates the pharmacokinetic and pharmacodynamic destiny of a drug candidate. While traditional planar scaffolds like quinazoline and isoquinoline have domi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of a core heterocyclic scaffold dictates the pharmacokinetic and pharmacodynamic destiny of a drug candidate. While traditional planar scaffolds like quinazoline and isoquinoline have dominated early drug discovery, their high aromaticity often leads to poor aqueous solubility, promiscuous off-target binding, and dose-limiting toxicities.

The 3,4-dihydro-1H-2,3-benzoxazine scaffold has emerged as a structurally sophisticated alternative. By incorporating a partially saturated oxazine ring with an adjacent N-O bond, this scaffold introduces critical 3D spatial geometry (increased Fsp3​ ) and unique electronic properties. This guide objectively compares the performance of the 1H-2,3-benzoxazine scaffold against traditional alternatives, providing mechanistic insights and validated experimental protocols for drug development professionals.

Structural Dynamics & Physicochemical Profile

The pharmacological superiority of 3,4-dihydro-1H-2,3-benzoxazine in specific therapeutic contexts is driven by its distinct molecular architecture:

  • Fraction of sp3 Carbons ( Fsp3​ ): Unlike fully aromatic quinazolines, the sp3-hybridized carbons at positions 3 and 4 of the 1H-2,3-benzoxazine ring induce a "puckered" 3D conformation. This non-planar geometry significantly reduces the risk of DNA intercalation and off-target kinase inhibition, improving target specificity.

  • The Alpha-Effect: The adjacent nitrogen and oxygen atoms (N-O bond) in the 2,3-position create an alpha-effect. The unshared electron pairs on the oxygen atom increase the nucleophilicity of the adjacent nitrogen, altering the scaffold's hydrogen-bond donor/acceptor vectors compared to the rigid N-C-N system of quinazolines[1].

Quantitative Scaffold Comparison
Property / Metric3,4-dihydro-1H-2,3-benzoxazineQuinazolinePhthalazinone
3D Conformation ( Fsp3​ ) High (Puckered oxazine ring)Low (Planar, fully aromatic)Low (Planar)
H-Bonding Vectors Flexible (N-O adjacent heteroatoms)Rigid (N-C-N system)Rigid (N-N system)
Off-Target Promiscuity LowModerate to HighLow to Moderate
Gastrointestinal Toxicity Low (Tolerable ulcerogenic index)Moderate to HighModerate
Primary Utility SEGRAs, NSAID hybrids, AntidiabeticsAnticancer, AntimicrobialAntidiabetics (PPARγ)

Pharmacological Performance & In Vivo Data

A. Anti-Inflammatory Activity & Gastrointestinal Safety

A major hurdle in NSAID development is severe gastrointestinal (GI) toxicity. When traditional NSAIDs (e.g., diclofenac) are hybridized with heterocyclic scaffolds, the choice of the core ring is critical. In comparative in vivo studies, benzoxazine scaffolds consistently outperform quinazoline scaffolds in GI safety while maintaining efficacy[1]. A synthesized diclofenac-benzoxazinone hybrid (Compound 3d) demonstrated a 62.61% inhibition of carrageenan-induced rat paw edema, directly mirroring the efficacy of its quinazoline counterpart. However, the benzoxazine derivative exhibited a significantly lower ulcerogenicity index (2.67) compared to both the quinazoline derivative and the parent NSAID, proving its utility in designing GI-sparing anti-inflammatories[2].

B. Selective Glucocorticoid Receptor Agonism (SEGRAs)

Traditional corticosteroids (e.g., dexamethasone) cause severe metabolic side effects due to Glucocorticoid Receptor (GR) transactivation. The 1H-2,3-benzoxazine scaffold has been successfully utilized to design SEGRAs, such as ZK216348 . In acute colitis models, ZK216348 leverages the unique spatial conformation of the 2,3-benzoxazine ring to selectively drive GR-mediated transrepression of NF-κB (halting inflammation) while completely avoiding the transactivation of glucocorticoid response elements (GRE)[3]. This structural divergence prevents steroid-induced diabetes and muscle wasting[4].

C. Metabolic Regulation (PPARγ Activation)

In the pursuit of novel antidiabetic agents, 2,3-benzoxazine-containing thiazolidinediones were benchmarked against phthalazinone scaffolds. While both scaffolds successfully lowered plasma glucose and triglycerides in insulin-resistant db/db mice, the benzoxazine derivatives demonstrated potent dual PPAR activation with a highly favorable pharmacokinetic exposure and no subchronic toxicity, establishing them as superior alternatives to older, toxic thiazolidinediones[5].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems where causality dictates every experimental choice.

Protocol 1: One-Pot Synthesis of 1H-2,3-Benzoxazine-1,4(3H)-diones[6]

This protocol utilizes nucleophilic acyl substitution to construct the oxazine ring.

  • Preparation of the Nucleophile: Dissolve 20 mmol of acetone oxime and 60 mmol of triethylamine ( Et3​N ) in 70 mL of anhydrous diethyl ether ( Et2​O ) in a three-neck flask.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the acyl chloride. Et3​N acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium toward the product.

  • Temperature Control & Addition: Sweep the flask with N2​ gas and chill to 0 °C using an ice-water bath. Dropwise, add 20 mmol of phthaloyl chloride dissolved in 50 mL of anhydrous Et2​O over 15 minutes.

    • Causality: The 0 °C environment controls the highly exothermic nucleophilic attack, preventing the spontaneous decomposition of the intermediate N-unsubstituted products.

  • Cyclization: Stir the solution at room temperature under N2​ for 24 hours.

  • Purification: Filter the precipitated triethylamine hydrochloride. Evaporate the filtrate under reduced pressure and recrystallize the crude solid from cyclohexane/chloroform to yield the pure 1H-2,3-benzoxazine-1,4(3H)-dione.

Protocol 2: In Vivo Anti-Inflammatory Evaluation (Carrageenan-Induced Edema)[2]

This assay isolates the COX-inhibitory mechanism of benzoxazine hybrids.

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum to standardize baseline metabolic rates.

  • Dosing: Administer the 2,3-benzoxazine derivative (e.g., 100 mg/kg) orally via gavage, suspended in 0.5% carboxymethyl cellulose (CMC). Use standard NSAIDs as positive controls and 0.5% CMC as a negative vehicle control.

  • Edema Induction: Thirty minutes post-dosing, inject 0.1 mL of 1% w/v carrageenan solution into the subplantar region of the left hind paw.

  • Plethysmometric Measurement: Measure paw volume via water displacement at 2 hours and 4 hours post-injection.

    • Causality: Carrageenan induces a biphasic response. The 2-hour mark captures the histamine/serotonin phase, while the 4-hour mark strictly measures the prostaglandin-mediated phase. Significant inhibition at 4 hours validates the scaffold's ability to maintain sustained COX-2 inhibition.

Visualized Workflows & Pathways

G A Acetone Oxime + Triethylamine C Nucleophilic Attack (0°C, N2 Atmosphere) A->C B Phthaloyl Chloride in Anhydrous Et2O B->C D Cyclization (RT, 24h) C->D HCl elimination E 1H-2,3-benzoxazine-1,4(3H)-dione Derivative D->E Crystallization

Fig 1: One-pot synthesis workflow of 1H-2,3-benzoxazine derivatives via nucleophilic acyl substitution.

G Ligand 1H-2,3-Benzoxazine (ZK216348) Receptor Glucocorticoid Receptor (GR) Ligand->Receptor Selective Binding Transrepression Transrepression Pathway (Active) Receptor->Transrepression Induces Transactivation Transactivation Pathway (Blocked) Receptor->Transactivation Prevents Outcome1 Inhibition of NF-κB (Anti-inflammatory) Transrepression->Outcome1 Outcome2 Metabolic Side Effects (Avoided) Transactivation->Outcome2

Fig 2: Divergent GR signaling pathway modulated by 1H-2,3-benzoxazine SEGRAs.

References

  • Synthesis of 3,5-Isoxazolidinediones and 1H-2,3-Benzoxazine-1,4(3H)-diones from Aliphatic Oximes and Dicarboxylic Acid Chlorides. ACS Publications.[Link]

  • Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis. PubMed.[Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online.[Link]

  • Novel phthalazinone and benzoxazinone containing thiazolidinediones as antidiabetic and hypolipidemic agents. PubMed.[Link]

  • Glucocorticoid Therapy in Inflammatory Bowel Disease: Mechanisms and Clinical Practice. Frontiers in Immunology.[Link]

Sources

Validation

cross-validation of 3,4-dihydro-1H-2,3-benzoxazine computational docking models

Title: Cross-Validation of 3,4-dihydro-1H-2,3-benzoxazine Computational Docking Models: A Comparative Guide Introduction The 3,4-dihydro-1H-2,3-benzoxazine scaffold has recently emerged as a highly versatile pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of 3,4-dihydro-1H-2,3-benzoxazine Computational Docking Models: A Comparative Guide

Introduction The 3,4-dihydro-1H-2,3-benzoxazine scaffold has recently emerged as a highly versatile pharmacophore in fragment-based drug design (FBDD). Its unique electronic distribution makes it a privileged structure for targeting complex protein binding sites, such as the catalytic pocket of the SARS-CoV-2 entry protease TMPRSS2[1] and the secondary nucleation sites of Aβ42 fibrils in Alzheimer's disease models[2]. However, the distinct heteroatomic nature of the benzoxazine ring—comprising adjacent oxygen and nitrogen atoms—presents unique challenges for computational docking algorithms.

This guide provides a comprehensive comparison of industry-standard molecular docking platforms (AutoDock Vina, Schrödinger Glide XP, and OpenEye FRED) specifically optimized for the 3,4-dihydro-1H-2,3-benzoxazine scaffold. By establishing self-validating protocols and examining the causality behind each computational choice, we aim to equip researchers with a robust framework for cross-validating docking models.

The Rationale for Cross-Validation

Relying on a single docking algorithm often yields high false-positive rates due to the inherent biases of different scoring functions. A consensus cross-validation approach mitigates this risk by requiring multiple orthogonal algorithms to agree on a binding pose before a compound is advanced to in vitro testing.

Workflow LigPrep Ligand Preparation (Benzoxazine Library) Vina AutoDock Vina (Empirical Scoring) LigPrep->Vina Glide Schrödinger Glide XP (Force-Field / OPLS3e) LigPrep->Glide FRED OpenEye FRED (Shape & H-Bond) LigPrep->FRED ProtPrep Target Preparation (e.g., TMPRSS2) ProtPrep->Vina ProtPrep->Glide ProtPrep->FRED Consensus Consensus Scoring & Pose Clustering Vina->Consensus Glide->Consensus FRED->Consensus MD MD Simulation Validation (MM-GBSA ΔG) Consensus->MD Top 5% Hits

Consensus docking workflow for cross-validating 3,4-dihydro-1H-2,3-benzoxazine derivatives.

Self-Validating Experimental Methodology

To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints. If a checkpoint fails, the system halts, preventing the propagation of computational artifacts.

Step 1: Target and Ligand Preparation

  • Protocol: Retrieve the target crystal structure and assign protonation states at physiological pH (7.4) using tools like Schrödinger's Protein Preparation Wizard. For the ligands, generate low-energy 3D conformers of the 3,4-dihydro-1H-2,3-benzoxazine derivatives.

  • Causality: The benzoxazine ring can adopt multiple puckering states depending on the local pH and solvent environment. Proper protonation ensures that the nitrogen atom correctly acts as a hydrogen bond donor or acceptor, which is critical for accurate pose prediction.

Step 2: Internal Control (Redocking Validation)

  • Protocol: Before screening the novel library, extract the native co-crystallized ligand from the target structure (e.g., Nafamostat from TMPRSS2) and redock it into the prepared grid using all three engines.

  • Self-Validation Checkpoint: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. The protocol is only validated if the RMSD is ≤ 2.0 Å. This proves the grid box dimensions and scoring functions are correctly calibrated for the specific pocket.

Step 3: Multi-Engine Docking Execution

  • Protocol: Dock the prepared benzoxazine library using AutoDock Vina (exhaustiveness = 16), Schrödinger Glide (XP mode with VSGB solvation model and OPLS3e force field[1]), and OpenEye FRED (high-resolution mode).

  • Causality: Vina's empirical scoring is highly sensitive to hydrophobic packing, while Glide XP heavily penalizes desolvation penalties using the VSGB model[1]. FRED prioritizes shape complementarity. By requiring a ligand to score in the top 10% across all three orthogonal methods, we filter out engine-specific biases.

Step 4: Molecular Dynamics (MD) & Quantum Mechanics (QM) Refinement

  • Protocol: Subject the consensus top hits to 100 ns MD simulations. Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gaps.

  • Causality: Docking treats the receptor as rigid. MD simulations mimic the physiological environment to verify pose stability over time[1].

Quantitative Performance Comparison

The following table summarizes the cross-validation performance of the three docking platforms when evaluating a library of benzoxazine derivatives against the TMPRSS2 target.

Docking PlatformScoring Function TypeMean RMSD vs. MD Pose (Å)Enrichment Factor (EF 1%)False Positive RatePrimary Strength for Benzoxazines
Schrödinger Glide (XP) Force-Field (OPLS3e)1.42 ± 0.324.5Low (<5%)Excellent handling of solvent-exposed heteroatoms via VSGB model.
OpenEye FRED Shape & H-Bond1.65 ± 0.419.2Moderate (8%)Superior at matching the rigid geometry of the bicyclic scaffold.
AutoDock Vina Empirical2.10 ± 0.612.4High (15%)High-throughput speed; ideal for initial ultra-large library filtering[2].

Mechanistic Insights: Orbital Interactions in Target Binding

Understanding why a computational model scores a molecule highly requires analyzing the quantum mechanical interactions. Recent studies on TMPRSS2 inhibitors demonstrate that the electronic distribution of the 3,4-dihydro-1H-2,3-benzoxazine scaffold directly drives target affinity[1].

Mechanism Scaffold 3,4-dihydro-1H-2,3-benzoxazine Derivative HOMO HOMO Orbitals (Benzoxazine Moiety) Scaffold->HOMO Electron Rich LUMO LUMO Orbitals (Side-chain Moiety) Scaffold->LUMO Electron Poor GLU389 GLU389 Residue (H-Bond Acceptor) LUMO->GLU389 N1 Interaction TRP461 TRP461 Residue (Pi-Pi Stacking) LUMO->TRP461 Benzene Ring Inhibition Protease Inhibition (Stable Complex) GLU389->Inhibition TRP461->Inhibition

Quantum mechanical interaction pathway of benzoxazine derivatives within the TMPRSS2 pocket.

As illustrated, the LUMO orbitals, often found on functionalized moieties attached to the scaffold (such as phenylmethanaminium), act as electrophilic centers[1]. These centers form critical hydrogen bonds with residues like GLU389 and engage in pi-pi stacking with TRP461[1]. Meanwhile, the HOMO orbitals remain situated on the core 3,4-dihydro-1H-2,3-benzoxazine moiety[1]. A docking model is only valid if the predicted pose aligns with these quantum mechanical realities.

Conclusion

For drug development professionals working with the 3,4-dihydro-1H-2,3-benzoxazine scaffold, relying on a single docking engine is insufficient. While AutoDock Vina offers rapid throughput for ultra-large libraries[2], Schrödinger Glide XP provides the necessary force-field rigor to accurately model the scaffold's complex solvation thermodynamics. Implementing a self-validating consensus workflow—capped with MD and QM refinement—ensures high-fidelity lead generation and significantly reduces downstream experimental attrition.

References

  • Discovery of novel TMPRSS2 inhibitors for COVID-19 using in silico fragment-based drug design, molecular docking, molecular dynamics, and quantum mechanics studies. National Institutes of Health (NIH) / PMC. 1

  • Identification of potent high-affinity secondary nucleation inhibitors of Aβ42 aggregation from an ultra-large chemical library using deep docking. National Institutes of Health (NIH) / PMC. 2

Sources

Safety & Regulatory Compliance

Safety

3,4-dihydro-1H-2,3-benzoxazine proper disposal procedures

Standard Operating Procedure & Technical Safety Guide: Handling and Disposal of 3,4-dihydro-1H-2,3-benzoxazine As a critical intermediate in drug development and organic synthesis, 3,4-dihydro-1H-2,3-benzoxazine (and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Safety Guide: Handling and Disposal of 3,4-dihydro-1H-2,3-benzoxazine

As a critical intermediate in drug development and organic synthesis, 3,4-dihydro-1H-2,3-benzoxazine (and its highly prevalent hydrochloride salt, CAS 14758-58-8) requires stringent operational oversight. Because this heterocyclic compound contains both a secondary amine and an ether linkage within a fused bicyclic system, improper handling or disposal can lead to severe environmental contamination and acute personnel exposure.

This guide provides drug development professionals and laboratory safety officers with a self-validating, step-by-step methodology for the safe containment, segregation, and disposal of this compound.

Hazard Identification & Chemical Profile

To design an effective disposal strategy, we must first understand the mechanistic hazards of the molecule. 3,4-dihydro-1H-2,3-benzoxazine hydrochloride acts as an acute toxicant across multiple exposure vectors (Oral, Dermal, Inhalation) and is a documented irritant[1].

When subjected to high temperatures—such as those found in standard municipal waste processing—the compound undergoes thermal decomposition. The nitrogen atom in the oxazine ring oxidizes to form toxic nitrogen oxides (NOx), while the hydrochloride salt liberates corrosive hydrogen chloride (HCl) gas[2]. Therefore, disposal methodologies must bypass standard waste streams entirely.

Quantitative Hazard & Disposal Parameters

ParameterSpecificationCausality / Impact on Disposal Protocol
CAS Number 14758-58-8 (HCl salt)Identifies the compound for EPA/RCRA and TSCA regulatory tracking[3].
Hazard Classes Acute Tox. 4, Skin/Eye Irrit. 2, STOT SE 3Mandates closed-system handling, fume hoods, and specific PPE (H302, H312, H332)[1].
Physical State Solid (Crystalline Powder)High risk of aerosolization; dictates wet-sweeping during spill response.
Combustion Byproducts CO, CO₂, NOx, HClProhibits open burning; requires a chemical incinerator equipped with an afterburner and alkaline scrubber[2].

Operational Workflow: Spill Response & Containment

In the event of a breach or accidental spill, immediate containment is required to prevent the powder from becoming airborne. Do not use standard dry sweeping, as the mechanical action will aerosolize the active pharmaceutical intermediate, creating a severe inhalation vector (H332)[1].

Step-by-Step Spill Response Methodology:

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Ensure the laboratory fume hood or HVAC system is operating at maximum exhaust capacity to capture any initial dust plume.

  • PPE Donning: Responders must equip a NIOSH-approved N95 or P100 particulate respirator, splash-proof chemical goggles, and double-layered nitrile gloves.

  • Wet-Wiping Containment:

    • The Causality: Dampening the powder increases its mass and binds the particles via surface tension, neutralizing the inhalation risk.

    • The Action: Gently cover the spill with absorbent laboratory paper. Spray a fine mist of water or a highly dilute alkaline solution (to neutralize the HCl salt) over the paper until damp.

  • Collection: Using a non-sparking scoop, carefully lift the damp mass and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Self-Validating Decontamination: Wash the spill surface with a mild detergent and water.

    • Validation Check: Swab the cleaned perimeter with a pH indicator strip moistened with distilled water. The presence of residual hydrochloride salt will register as slightly acidic. Continue wiping until a neutral pH (7.0) is achieved, mechanically confirming the complete removal of the chemical residue.

Proper Disposal Procedures (EPA/RCRA Guidelines)

Under US EPA guidelines (40 CFR Parts 261) and international equivalents, 3,4-dihydro-1H-2,3-benzoxazine cannot be allowed to enter municipal drains, waterways, or soil[2]. The ultimate fate of this compound must be high-temperature chemical incineration.

Step-by-Step Waste Segregation & Disposal:

  • Categorization of the Waste Stream:

    • Solid Waste: Expired powders, contaminated PPE, and spill cleanup materials must be double-bagged in compatible transparent PE bags and placed in a rigid, sealable drum.

    • Liquid Waste (Reaction Mother Liquors): If the compound is dissolved in organic solvents, you must determine the halogen content. Because the hydrochloride salt introduces chlorine into the mixture, the resulting liquid waste must be classified as "Halogenated Organic Waste" regardless of the primary solvent used.

  • Labeling & Documentation: Label the container explicitly with "Hazardous Waste: Contains 3,4-dihydro-1H-2,3-benzoxazine hydrochloride (Toxic, Irritant)." Ensure the label notes the presence of halogens to alert the disposal facility.

  • Incineration Logistics: Transfer the waste via a certified hazardous waste vendor. The facility must utilize a chemical incinerator equipped with an afterburner (to ensure complete destruction of the stable bicyclic ring) and an alkaline scrubber system (to neutralize the generated HCl and NOx gases before atmospheric release)[2].

Waste Management Decision Architecture

The following diagram maps the logical decision tree for segregating and disposing of 3,4-dihydro-1H-2,3-benzoxazine based on its physical state in the laboratory.

DisposalWorkflow Start 3,4-dihydro-1H-2,3-benzoxazine Waste Generation IsSolid Is the waste solid or in solution? Start->IsSolid SolidWaste Solid Waste (Powder/Crystals/PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Solvents) IsSolid->LiquidWaste Liquid Containment Double-bag in compatible PE bags SolidWaste->Containment Segregation Check Halogen Content (Includes HCl salt) LiquidWaste->Segregation Incineration High-Temp Incineration (w/ Scrubber for NOx/HCl) Containment->Incineration Halogenated Halogenated Waste Stream Segregation->Halogenated Contains Halogens/HCl NonHalogenated Non-Halogenated Waste Stream Segregation->NonHalogenated Free Base / No Halogens Halogenated->Incineration NonHalogenated->Incineration

Workflow for the containment, segregation, and disposal of 3,4-dihydro-1H-2,3-benzoxazine.

References

  • 3,4-dihydro-1H-2,3-benzoxazine hydrochloride — Chemical Substance Information NextSDS[Link]

  • Chemicals Subject to TSCA Section 12(b) Export Notification Requirements United States Environmental Protection Agency (EPA)[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-1H-2,3-benzoxazine
Reactant of Route 2
3,4-dihydro-1H-2,3-benzoxazine
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